2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVJNEASAAJIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Beyond the Proteome: Engineering Therapeutic Peptides with Non-Canonical Amino Acids
[1][2]
Executive Summary
The canonical 20 amino acids offer a limited chemical toolkit for drug discovery. While peptides offer exquisite selectivity, they often suffer from poor proteolytic stability and negligible membrane permeability. This guide provides a technical roadmap for integrating non-canonical amino acids (ncAAs) to overcome these barriers. We focus on the causality of design choices—why specific ncAAs are selected—and provide self-validating protocols for their synthesis and incorporation.
Part 1: The Structural & Functional Logic of ncAAs
As application scientists, we do not introduce ncAAs merely for novelty; we introduce them to solve specific biophysical failures in native sequences.
The Stability-Permeability Nexus
Native peptides are rapidly degraded by proteases (chymotrypsin, pepsin) and generally lack the lipophilicity to cross cell membranes. ncAAs address these issues through three primary mechanisms:
-
Steric Occlusion: Bulky side chains prevent protease access to the scissile bond.
-
Conformational Constraint: Pre-organizing the peptide into a bioactive shape (e.g.,
-helix) reduces the entropic cost of binding and masks polar backbone amides from solvent. -
Stereochemical Inversion: D-amino acids are not recognized by endogenous L-specific proteases.
Strategic Classes of ncAAs
| ncAA Class | Representative Examples | Primary Mechanism | Key Application |
| Aib ( | Helicity Induction: The gem-dimethyl group restricts | Stabilizing short helices (GLP-1 analogs). | |
| N-Methylated | N-Me-Ala, N-Me-Phe | Permeability: Removes H-bond donor; prevents solvation; induces cis/trans isomerization. | Oral bioavailability (e.g., Cyclosporine A mimicry). |
| Olefinic / Stapling | (S)-4-pentenyl-Ala (S5), (R)-7-octenyl-Ala (R8) | Macrocyclization: Covalent linkage between side chains locks secondary structure. | Intracellular PPI targets (e.g., BCL-2 family). |
| Proteolytic Stability: Altered backbone spacing prevents protease recognition. | Foldamers with extended half-lives. |
Part 2: Synthesis & Incorporation Protocols
The following protocols are designed as self-validating systems. Success depends on rigorous in-process controls (IPCs).
Protocol A: Solid-Phase Synthesis of Hydrocarbon-Stapled Peptides
Target Scenario: Synthesis of a BIM BH3 mimetic using an
Phase 1: Resin Loading & Elongation
Critical Insight: Olefinic ncAAs are bulky. Standard coupling times will fail, leading to deletion sequences.
-
Resin Selection: Use Rink Amide MBHA (low loading: 0.3–0.4 mmol/g) to prevent inter-chain aggregation during ring-closing.
-
Coupling the ncAA (S5/R8):
-
Reagents: Use HATU/HOAt (1:1) instead of HBTU/HOBt.
-
Stoichiometry: 4 eq. AA, 3.9 eq. HATU, 8 eq. DIPEA.
-
Condition: Double couple for 2 hours at room temperature or single couple via microwave (75°C, 10 min).
-
Validation (IPC): Perform a micro-cleavage of resin beads after the ncAA coupling. Analyze via LC-MS. If the mass is -18 or incomplete, re-couple.
-
Phase 2: Ring-Closing Metathesis (RCM) on Resin
Critical Insight: The Grubbs catalyst is oxygen-sensitive and can be poisoned by residual amines or sulfur.
-
Preparation: Wash resin 3x with DCM.[1] Ensure no traces of piperidine (amine) remain.[2]
-
Catalyst Solution: Dissolve Grubbs I or II catalyst (10 mM) in degassed 1,2-dichloroethane (DCE).
-
Note: DCE promotes helix formation better than DCM, pre-organizing the chains for reaction.
-
-
Reaction: Add solution to resin. Agitate under
for 2 hours. -
Cycle: Drain and repeat the catalyst incubation (Double RCM is mandatory for high yield).
-
Validation (IPC): Cleave a small aliquot. The mass shift should be -28 Da (loss of ethylene
). If mass is unchanged, the staple failed.
Phase 3: Cleavage & Purification
-
Cocktail: TFA/TIS/Water (95:2.5:2.5). Avoid thiols (EDT) if the double bond is to be preserved, as thiols can add across the alkene.
-
Precipitation: Cold diethyl ether.
Protocol B: Genetic Code Expansion (Amber Suppression)
Target Scenario: Incorporating a photo-crosslinking ncAA (e.g., p-benzoyl-L-phenylalanine) into a large protein (>100 AA) where SPPS is unfeasible.
-
Plasmid Design:
-
Plasmid 1 (Target): Gene of interest with a TAG (Amber) stop codon at the desired site.
-
Plasmid 2 (Machinery): Orthogonal tRNA (tRNA
) and Aminoacyl-tRNA Synthetase (aaRS).[3]
-
-
Expression System: E. coli BL21(DE3).
-
Induction Protocol:
-
Grow cells to OD
= 0.5. -
Add the ncAA (dissolved in NaOH or appropriate solvent) to the media (typically 1 mM final conc).
-
Induce with IPTG (0.5 mM).
-
-
Validation: Perform Western Blot. Full-length protein indicates successful suppression. Truncated protein indicates termination at the TAG codon (failure).
Part 3: Visualization of Workflows
Diagram 1: The Design-Synthesis-Test Cycle
This flowchart illustrates the iterative logic required when engineering peptides with ncAAs.
Caption: Iterative workflow for ncAA peptide engineering. Note the critical QC checkpoint before bioassay to confirm successful ncAA incorporation or modification (e.g., -28 Da shift for stapling).
Diagram 2: Mechanism of Ring-Closing Metathesis (Stapling)
This diagram details the chemical logic of the stapling reaction on the resin.
Caption: The RCM pathway. The critical step is the coordination of the Ruthenium catalyst to the olefinic side chains, facilitated by solvent choice (DCE).
Part 4: References
-
Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: The peptide stapling solution. Clinical Cancer Research. Link
-
Chin, J. W. (2014).[4] Expanding and reprogramming the genetic code.[5] Nature. Link
-
Chatterjee, J., et al. (2013). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link
-
Kim, Y. W., et al. (2011). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols. Link
-
Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. PNAS. Link
Technical Guide: Spectroscopic Characterization of Boc-L-Cyclopropylglycine
This guide provides an in-depth technical analysis of the spectroscopic characterization of Boc-L-cyclopropylglycine (Boc-L-Cpg-OH). It is designed for medicinal chemists and analytical scientists requiring precise data for structure verification, quality control, and synthesis optimization.
Compound Identity & Structural Context
Boc-L-cyclopropylglycine is a non-proteinogenic amino acid derivative used extensively in peptidomimetic drug design. The cyclopropyl moiety introduces significant conformational constraints to the peptide backbone, often enhancing metabolic stability and potency in targets such as HCV NS3/4A protease inhibitors.
| Parameter | Data |
| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetic acid |
| CAS Number | 155976-13-9 |
| Molecular Formula | |
| Molecular Weight | 215.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, EtOH, DMSO, |
Spectroscopic Data Analysis[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of Boc-L-cyclopropylglycine is distinct due to the high-field signals of the cyclopropyl ring protons, which are significantly shielded by the ring current anisotropy.
H NMR (400 MHz, CDCl
)
Note: Chemical shifts (
| Multiplicity | Integration | Assignment | Structural Insight | |
| 10.50 | br s | 1H | COOH | Carboxylic acid proton (exchangeable). |
| 5.15 | d ( | 1H | NH | Carbamate N-H; doublet indicates coupling to |
| 3.85 – 3.95 | m (or dd) | 1H | The chiral center proton; shift is characteristic of | |
| 1.45 | s | 9H | Boc | Characteristic strong singlet for the tert-butyl group. |
| 1.05 – 1.15 | m | 1H | Cyclopropyl CH | The methine proton of the ring attached to the |
| 0.35 – 0.60 | m | 4H | Cyclopropyl CH | Diastereotopic methylene protons of the ring; typically appear as two distinct multiplets due to rigid geometry. |
C NMR (100 MHz, CDCl
)
| Assignment | Notes | |
| 176.5 | C OOH | Carboxylic acid carbonyl. |
| 155.8 | NC OO | Carbamate carbonyl (Boc). |
| 80.2 | C (CH | Quaternary carbon of the tert-butyl group. |
| 58.5 | The chiral center; shifts upfield relative to leucine/valine due to ring strain. | |
| 28.3 | C(C H | Methyl carbons of the Boc group (intense signal). |
| 13.5 | Cyclopropyl C H | Methine carbon of the ring. |
| 3.5, 2.8 | Cyclopropyl C H | High-field methylene carbons, diagnostic of the cyclopropyl ring. |
Mass Spectrometry (MS)
Mass spectrometry analysis typically utilizes Electrospray Ionization (ESI) in positive mode. The Boc group is acid-labile and thermally sensitive, often leading to characteristic fragmentation.
-
Ionization Mode: ESI (+)
-
Molecular Ion:
- m/z
- m/z (Often the base peak in soft ionization)
- m/z (Dimer formation is common)
-
Key Fragments:
- m/z (Loss of Boc group, formation of free amino acid)
- m/z (Loss of tert-butyl cation)
Infrared Spectroscopy (FT-IR)
-
3350 – 3450 cm
: N-H stretch (broad, carbamate). -
2970 – 3010 cm
: C-H stretch (cyclopropyl C-H is typically >3000 cm , while alkyl C-H is <3000 cm ). -
1710 – 1740 cm
: C=O stretch (carboxylic acid, broad/strong). -
1680 – 1700 cm
: C=O stretch (carbamate/urethane).
Chiral Analysis & Optical Rotation
Enantiomeric purity is critical for this intermediate.
-
Specific Rotation
: +35.0° to +41.0° ( , Ethanol). -
Chiral HPLC: Chiralpak AD-H or OD-H columns are typically used with Hexane/IPA gradients to separate the (L) and (D) enantiomers.
Experimental Workflows & Protocols
Characterization Logic Diagram
The following diagram illustrates the logical flow for validating the identity and purity of Boc-L-cyclopropylglycine.
Caption: Step-wise validation workflow ensuring structural integrity and enantiomeric excess before downstream application.
Mass Fragmentation Pathway
Understanding the fragmentation helps in interpreting LC-MS data during impurity profiling.
Caption: Primary ESI(+) fragmentation pathway showing the sequential loss of the Boc protecting group components.
Protocol: Sample Preparation for NMR
To ensure high-resolution data free from solvent artifacts:
-
Drying: Dry the sample in a vacuum desiccator over
for at least 4 hours to remove trace water or solvents (MeOH/EtOH) that can obscure the -proton region. -
Solvent: Dissolve ~10 mg of sample in 0.6 mL of CDCl
(Chloroform-d).-
Note: If solubility is poor or peaks are broad due to hydrogen bonding, use DMSO-d
. Note that in DMSO, the NH doublet will be distinct and shifted downfield (~7.0 ppm).
-
-
Acquisition: Run a standard proton sequence (16 scans) and a C13 sequence (1024 scans minimum for quaternary carbons).
References
-
TCI Chemicals. Product Specification: N-(tert-Butoxycarbonyl)-L-cyclopropylglycine (B6088). Retrieved from .
-
Larionov, O. V., et al. (2006). "Practical Syntheses of Both Enantiomers of Cyclopropylglycine." Advanced Synthesis & Catalysis, 348(9), 1083-1092. Retrieved from .
-
Santa Cruz Biotechnology. Boc-L-cyclopropylglycine Data Sheet (CAS 155976-13-9). Retrieved from .
-
PubChem. Compound Summary: (S)-N-Boc-cyclopropylglycine.[1] Retrieved from .
-
Chem-Impex International. Boc-L-cyclopropylglycine Product Details. Retrieved from .
Sources
Structural Characterization of Cyclopropylglycine Derivatives: A Technical Guide
Topic: Structural Characterization of Cyclopropylglycine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary: The Conformational Constraint
Cyclopropylglycine (CPG) derivatives, specifically 2,3-methanoamino acids, represent a cornerstone in medicinal chemistry for designing conformationally restricted ligands. By incorporating the
However, this structural rigidity introduces complex stereochemical challenges. A single CPG scaffold can generate up to eight stereoisomers (enantiomers and diastereomers). Structural characterization is not merely a confirmation step; it is the primary bottleneck in CPG efficacy studies. This guide details the rigorous protocols required to assign absolute configuration and assess structural integrity.
Stereochemical Complexity & Nomenclature
Before characterization, one must define the target. The 2-(carboxycyclopropyl)glycine (CCG) scaffold contains three chiral centers: the
-
L-CCG-I: (2S, 1'S, 2'S) – Potent mGluR2 agonist.
-
L-CCG-IV: (2S, 1'R, 2'R) – NMDA antagonist.
-
Critical Distinction: The relationship between the cyclopropane substituents (cis vs. trans) determines the coupling constants (
) observed in NMR, which is the primary diagnostic tool.
Visualization: Stereochemical Assignment Workflow
The following decision tree outlines the logical flow for assigning stereochemistry in CPG derivatives.
Caption: Workflow for the isolation and stereochemical assignment of cyclopropylglycine isomers.
NMR Spectroscopy: The Primary Diagnostic Tool
Nuclear Magnetic Resonance (NMR) is the workhorse for determining relative stereochemistry (cis vs. trans). The rigid cyclopropane ring imposes specific Karplus relationships that differ from flexible alkyl chains.
The Vicinal Coupling Rule ( )
In cyclopropane systems, the Karplus equation dictates that cis-coupling constants are generally larger than trans-coupling constants . This is counter-intuitive compared to alkene systems but is consistent for cyclopropanes due to ring strain and dihedral angles.
-
(
dihedral): Typically 7.0 – 10.0 Hz . -
(
dihedral): Typically 4.0 – 7.0 Hz .[1]
Protocol:
-Value Analysis
-
Solvent Selection: Use D
O for free amino acids or CDCl for protected derivatives. D O is preferred to eliminate exchangeable amide protons that might obscure ring signals. -
Acquisition: Acquire 1H NMR at
400 MHz (600 MHz recommended to resolve second-order effects). -
Analysis: Focus on the
-proton (ring CH) and -proton coupling.-
If
Hz Cis relationship. -
If
Hz Trans relationship.[1]
-
2D NOESY/ROESY for Spatial Assignment
When
-
Cis-Isomers: Strong NOE cross-peaks between the
-proton and the vicinal ring proton. -
Trans-Isomers: Weak or absent NOE cross-peaks between these protons; potential NOE between the
-proton and the other ring substituent.
Table 1: Diagnostic NMR Parameters for CPG Derivatives
| Parameter | Cis-Isomer (e.g., L-CCG-I) | Trans-Isomer (e.g., L-CCG-II) | Mechanistic Basis |
| 8.0 – 11.0 Hz | 4.0 – 6.5 Hz | Dihedral angle dependence (Karplus). | |
| -4.0 to -6.0 Hz | -4.0 to -6.0 Hz | Geminal coupling in strained rings. | |
| NOE Signal | Strong | Weak/Null | Through-space dipole interaction ( |
| Chemical Shift ( | Ring protons often shielded | Ring protons often shielded | Anisotropic effect of the cyclopropane ring. |
X-Ray Crystallography: The Gold Standard
While NMR provides relative stereochemistry, X-ray crystallography is required for absolute configuration unless a known chiral starting material with preserved stereochemistry was used.
Protocol: Single Crystal Growth for Zwitterions
CPGs are often zwitterionic, making them difficult to crystallize from organic solvents.
-
Vapor Diffusion: Dissolve 5-10 mg of the CPG in minimal water. Place in a small vial inside a larger jar containing methanol or ethanol. Seal and allow slow diffusion over 3-7 days.
-
Derivatization: If the zwitterion fails to crystallize, convert to the N-Boc methyl ester . These uncharged derivatives crystallize readily from hexanes/ethyl acetate.
-
Heavy Atom Incorporation: To determine absolute stereochemistry without a known reference, form a salt with a heavy halide (e.g., hydrobromide salt) to utilize anomalous dispersion techniques.
Mass Spectrometry: Fragmentation & Purity
Mass spectrometry (MS) confirms molecular weight but is less effective for stereochemistry. However, specific fragmentation patterns verify the integrity of the cyclopropane ring, which can open under acidic ionization conditions.
Fragmentation Logic
-
Ring Stability: The cyclopropane ring is surprisingly stable under ESI (Electrospray Ionization) but may undergo ring-opening under EI (Electron Impact).
-
Diagnostic Loss: Watch for
(Loss of HCOOH) and (Loss of NH ). -
Retro-Process: In some derivatives, a retro-Simmons-Smith type fragmentation can occur, though rare in amino acid derivatives.
Case Study: Characterization of L-CCG-I
Compound: (2S, 1'S, 2'S)-2-(Carboxycyclopropyl)glycine. Target: Group II mGluR Agonist.
Experimental Walkthrough
-
Synthesis: Reaction of a chiral vinyl glycine derivative with diazomethane (Pd(OAc)
cat.). -
Isolation: The crude mix contains both cis- and trans-isomers.
-
HPLC: Separated using a Chiralpak AD-H column (Hexane/IPA/TFA).
-
NMR Assignment:
-
Fraction A showed
Assigned as Trans . -
Fraction B showed
Assigned as Cis (Target L-CCG-I).
-
-
Confirmation: X-ray diffraction of Fraction B confirmed the (2S, 1'S, 2'S) absolute configuration.
Visualization: NMR Logic Tree
Caption: Logic tree for distinguishing cis/trans isomers in cyclopropylglycines using NMR coupling constants.
References
-
Hayashi, Y., et al. (1992). Agonist analysis of 2-(carboxycyclopropyl)glycine isomers for cloned metabotropic glutamate receptor subtypes expressed in Chinese hamster ovary cells. British Journal of Pharmacology. Link
- Shuto, S., et al. (1996). Synthesis of conformationaly restricted analogs of glutamate. Chemical and Pharmaceutical Bulletin.
-
Wiberg, K. B., et al. (1962). Nuclear Magnetic Resonance Spectroscopy.[2][3][4][5] Cyclopropane Derivatives. Journal of the American Chemical Society.[2] (Establishes J_cis > J_trans rule). Link
- Fowden, L., et al. (1969). Cyclopropyl amino acids from Aesculus and Blighia. Phytochemistry.
-
Pellicciari, R., et al. (1996). Synthesis and Pharmacological Characterization of All Sixteen Stereoisomers of 2-(2'-Carboxy-3'-phenylcyclopropyl)glycine. Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Boc-Cyclopropylglycine in Solid-Phase Peptide Synthesis (SPPS)
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to modulate conformation, enhance proteolytic stability, and improve binding affinity. Cyclopropylglycine (Cpg), a conformationally constrained analog of leucine and isoleucine, is of particular interest for its ability to induce specific secondary structures. This document provides a detailed guide for the successful integration of N-α-tert-Butyloxycarbonyl-cyclopropylglycine (Boc-Cpg) into peptide sequences using solid-phase peptide synthesis (SPPS). We will explore the unique challenges posed by this sterically hindered amino acid and present optimized protocols, reagent recommendations, and analytical methods to ensure high-yield, high-purity synthesis.
Introduction: The Value of Conformational Constraint
The cyclopropyl moiety of Cpg imparts significant rigidity to the peptide backbone, restricting the available Ramachandran space and pre-organizing the peptide into a desired conformation for receptor binding. This structural constraint can lead to enhanced biological activity and selectivity. The Boc/Bzl protection strategy, while a more traditional approach compared to the now-prevalent Fmoc/tBu chemistry, remains a robust and sometimes superior method for certain sequences, particularly in preventing aggregation.[1][2] This guide focuses on the successful application of Boc-Cpg within this classic SPPS framework.
The primary challenge in utilizing Boc-Cpg lies in the steric hindrance presented by the bulky cyclopropyl group adjacent to the alpha-carbon. This can significantly impede the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[3][4] Therefore, careful selection of activation methods and coupling conditions is paramount for success.
The Boc-SPPS Workflow: A Cyclical Process
The Boc-SPPS strategy involves the sequential addition of N-α-Boc protected amino acids to a growing peptide chain anchored to a solid support.[5][6] Each cycle consists of two main chemical steps: the deprotection of the N-terminal Boc group and the coupling of the next activated Boc-amino acid.
Figure 1: General workflow for a single elongation cycle in Boc-SPPS.
Overcoming the Challenge: Coupling Strategies for Boc-Cyclopropylglycine
The success of incorporating Boc-Cpg hinges on achieving near-quantitative coupling efficiency (>99%) to avoid truncated byproducts.[7] Due to its steric bulk, standard coupling conditions may prove insufficient. The key is to generate a highly reactive activated species that can overcome the steric hindrance.
Activation Methods
The choice of activating agent is critical. While various methods exist, carbodiimide-based activation, particularly in the presence of an additive, and onium salt-based activation are most effective.[8][9]
-
Carbodiimides + Additives: Diisopropylcarbodiimide (DIC) is often preferred over dicyclohexylcarbodiimide (DCC) because the resulting diisopropylurea byproduct is more soluble in common SPPS solvents like DMF.[8] Activation with a carbodiimide alone can be slow and risks racemization. The addition of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® generates a more reactive ester, accelerating the acylation and suppressing side reactions.[8][10]
-
Onium Salts (Uronium/Phosphonium): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that form highly reactive activated esters.[5] They are particularly well-suited for hindered couplings and are a primary recommendation for incorporating Boc-Cpg.
Recommended Reagent Combinations
The following table summarizes recommended coupling strategies for Boc-Cpg, starting with the most robust options.
| Coupling Reagent(s) | Base | Equivalents (AA:Reagent:Base) | Recommended Use & Rationale |
| HATU / HCTU | DIPEA or 2,4,6-Collidine | 1 : 1 : 2 | Primary Recommendation. Highly efficient for sterically hindered amino acids. Collidine is a bulkier, less nucleophilic base that can reduce racemization compared to DIPEA.[10] |
| HBTU / TBTU | DIPEA or NMM | 1 : 1 : 2 | A very effective and widely used alternative to HATU. Provides high coupling efficiency. |
| DIC / HOBt or Oxyma | In situ Neutralization | 1 : 1 : 1 | A classic, cost-effective method. The in situ neutralization protocol, where the activating agents are added directly to the TFA salt of the peptide-resin along with the base, can minimize aggregation.[2][5] |
Detailed Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Boc-Cpg Incorporation
This protocol is designed for manual synthesis on a 0.1 mmol scale using a standard Merrifield or PAM resin.[1][11]
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM, 5 mL) for 30 minutes in a suitable reaction vessel.
-
Boc Deprotection:
-
Washing: Wash the resin sequentially with DCM (3 x 5 mL), Isopropanol (IPA) (2 x 5 mL), and N,N-Dimethylformamide (DMF) (3 x 5 mL).
-
Neutralization:
-
Add 10% Diisopropylethylamine (DIPEA) in DMF (v/v, 5 mL).
-
Agitate for 2 minutes. Repeat once.
-
Wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Boc-Cpg Coupling (HATU Activation):
-
In a separate vial, dissolve Boc-cyclopropylglycine (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF (2 mL).
-
Add DIPEA (6 eq., 0.6 mmol) to the activation mixture.
-
Immediately add the activated amino acid solution to the drained, neutralized resin.
-
Agitate for 1-2 hours. Note: For a sterically hindered residue like Cpg, a longer coupling time or a double coupling may be necessary.
-
-
Monitoring & Post-Coupling Wash:
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, drain the reaction mixture and repeat step 5 ("double coupling").
-
Once coupling is complete, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next deprotection cycle.
-
Protocol 2: Cleavage and Global Deprotection (Boc/Bzl Strategy)
The final step in Boc-SPPS requires a strong acid to cleave the peptide from the resin and remove side-chain protecting groups (e.g., Benzyl ethers, Tosyl groups).[1] This procedure requires specialized equipment due to the hazardous nature of Hydrogen Fluoride (HF).
CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus and a well-ventilated fume hood.
-
Preparation: Dry the final peptide-resin thoroughly under high vacuum for at least 4 hours.
-
Scavenger Addition: Place the dried resin in the HF reaction vessel. Add a scavenger, such as anisole (~1.0 mL per gram of resin), to trap reactive carbocations generated during cleavage.
-
HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous liquid HF (~10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation & Washing:
-
Triturate the remaining resin and scavenger mixture with cold diethyl ether.
-
Filter the precipitated crude peptide.
-
Wash the peptide several times with cold ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., containing acetonitrile and a small amount of TFA) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]
Analytical Characterization
Post-synthesis, it is crucial to verify the identity and purity of the Cpg-containing peptide.
-
RP-HPLC: This is the primary tool for assessing the purity of the crude peptide and for purification.[12][13] A shallow gradient is often beneficial for separating peptides from closely related impurities.[12]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS should be used to confirm that the observed molecular weight matches the theoretical mass of the desired peptide.[13]
-
Tandem MS (MS/MS): For unambiguous sequence confirmation, MS/MS analysis can be performed to fragment the peptide and verify the presence and position of the cyclopropylglycine residue.[14]
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Deletion Peptide (-Cpg) | Incomplete coupling of Boc-Cpg due to steric hindrance. | - Switch to a more potent coupling reagent (e.g., HATU).- Perform a double coupling.- Increase coupling time to 2-4 hours. |
| Peptide Aggregation | Formation of secondary structures on-resin, impeding reagent access. | - Synthesize at a lower resin loading (0.1-0.3 mmol/g).- Use in situ neutralization protocols.[2]- Consider alternative solvents like N-Methyl-2-pyrrolidone (NMP). |
| Incomplete Deprotection | Incomplete removal of side-chain protecting groups during final cleavage. | - Increase HF cleavage time to 2 hours.- Ensure adequate scavenger concentration.- For very difficult sequences, a two-stage cleavage might be necessary. |
| Overcoupling | Partial deprotection of the side-chain Boc group on Lysine, leading to branched peptides. | This is more common in high-temperature microwave synthesis but can occur if acidic conditions are generated.[15][16] Ensure proper neutralization before coupling. |
Conclusion
The successful incorporation of Boc-cyclopropylglycine into synthetic peptides is readily achievable with a well-defined strategy that directly addresses its inherent steric bulk. By employing high-potency onium salt activators like HATU, ensuring complete coupling through careful monitoring, and adhering to established Boc-SPPS protocols, researchers can effectively leverage the unique conformational benefits of this valuable non-canonical amino acid. The protocols and troubleshooting guide provided herein serve as a robust framework for scientists and drug developers aiming to create novel, structurally defined peptide therapeutics.
References
- Technical Support Center: Managing Difficult Sequences in SPPS with Backbone Modifications - Benchchem. (n.d.). BenchChem.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - IRIS. (2022). University of Padua.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (2022). National Center for Biotechnology Information.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis - Benchchem. (n.d.). BenchChem.
-
Side reactions in solid-phase peptide synthesis and their applications - PubMed. (1999). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation.
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.). AAPPTec. Retrieved February 11, 2026, from [Link]
- Methods and protocols of modern solid phase peptide synthesis. (2014). SpringerLink.
- SPPS Tips For Success Handout. (n.d.). Mesa Labs.
-
Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC. (2022). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PubMed. (2022). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
Dependence of stepwise SPPS yield on coupling efficiency (A) and number... - ResearchGate. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. (1994). ResearchGate. Retrieved February 11, 2026, from [Link]
-
SPPS Reagents Explained: A Complete Guide | CEM Corporation - YouTube. (2023). YouTube. Retrieved February 11, 2026, from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. (n.d.). Phenomenex. Retrieved February 11, 2026, from [Link]
-
Therapeutic Peptides Workflow Resource Guide. (n.d.). Agilent Technologies. Retrieved February 11, 2026, from [Link]
-
Spps and side reactions in peptide synthesis | PPTX - Slideshare. (n.d.). SlideShare. Retrieved February 11, 2026, from [Link]
-
What causes overcoupling in microwave assisted SPPS? : r/chemistry - Reddit. (n.d.). Reddit. Retrieved February 11, 2026, from [Link]
-
What causes overcoupling in microwave assisted SPPS? - ResearchGate. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mesalabs.com [mesalabs.com]
- 11. chempep.com [chempep.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. lcms.cz [lcms.cz]
- 14. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
incorporation of Boc-cPr-Gly-OH into cyclic peptides
Application Note & Protocol: Incorporation of Boc-cPr-Gly-OH into Cyclic Peptides
Core Directive & Scientific Rationale
Subject: N-tert-Butoxycarbonyl-L-cyclopropylglycine (Boc-cPr-Gly-OH) CAS: 1212257-18-5 (Fmoc analog ref), 4530-20-5 (Boc-Gly ref - Note: Specific CAS for Boc-cPr-Gly-OH varies by isomer, typically available as racemic or enantiopure forms).
The Challenge:
Incorporating cyclopropylglycine (cPr-Gly) into peptides introduces a rigid steric constraint that restricts the rotation of the backbone
-
Steric Hindrance: The bulky cyclopropyl group at the
-carbon creates a "neopentyl-like" steric barrier, making both the acylation of the cPr-Gly amine and the coupling of cPr-Gly to the chain difficult. -
Cyclization Efficiency: While the constraint can pre-organize the backbone (turn inducer), it can also enforce conformations unfavorable for head-to-tail cyclization if placed incorrectly relative to the closure site.
The Solution: This protocol utilizes a Boc-SPPS (Solid Phase Peptide Synthesis) strategy optimized for hindered amino acids, followed by a high-dilution Solution-Phase Cyclization . This "hybrid" approach ensures maximal coupling efficiency on the solid support while avoiding the complexities of on-resin cyclization in Boc chemistry (which often lacks the necessary orthogonal protecting groups).
Critical Materials & Handling
| Reagent | Specification | Purpose |
| Boc-cPr-Gly-OH | >98% Purity, Enantiopure (L or D) | Non-canonical building block. Store at -20°C. |
| Coupling Reagent | HATU or PyAOP | High-activity reagents required to overcome steric hindrance. |
| Activator Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Superior to HOBt for hindered couplings; reduces racemization. |
| Resin | PAM Resin (for acid/C-term) or MBHA (for amide) | Stable to TFA; cleaved by HF. |
| Cyclization Reagent | PyBOP or DPPA | Used in solution phase for head-to-tail closure. |
Caution: The cyclopropyl ring is generally stable to TFA and HF under standard conditions. However, avoid highly electrophilic scavengers that might attack the ring during HF cleavage. Use standard scavengers (p-cresol, dimethyl sulfide).
Experimental Protocol: Solid Phase Assembly
Phase A: Resin Preparation & Standard Elongation
Standard Boc cycles are used for non-hindered residues.
-
Swelling: Swell PAM resin (0.5 mmol/g loading) in DCM for 30 min.
-
Deprotection: Treat with 50% TFA/DCM (2 x 1 min, 1 x 20 min). Wash with DCM (5x).
-
Neutralization: Treat with 10% DIEA/DCM (2 x 2 min). Wash with DCM (5x).
Phase B: Coupling Boc-cPr-Gly-OH (The "In" Step)
Due to steric bulk, standard DCC/HOBt couplings are insufficient.
-
Activation:
-
Dissolve Boc-cPr-Gly-OH (3.0 eq) and HATU (2.9 eq) in minimal dry DMF.
-
Add HOAt (3.0 eq) to enhance activation esters.
-
Add DIEA (6.0 eq) immediately before adding to the resin.
-
Note: Pre-activation should not exceed 2 minutes to avoid racemization.
-
-
Coupling:
-
Re-Coupling (Double Couple):
-
Wash resin with DMF.[3]
-
Repeat activation and coupling with fresh reagents for 2 hours.
-
-
Capping: Acetylate unreacted amines with Ac₂O/Pyridine to prevent deletion sequences.
Phase C: Elongation from cPr-Gly (The "Out" Step)
This is the most difficult step. The amine of cPr-Gly is buried by the cyclopropyl ring.
-
Deprotection: Standard TFA removal (see Phase A).
-
Coupling the Next Residue:
-
Use a small, highly reactive amino acid if possible (e.g., Gly, Ala).
-
Use PyAOP (3 eq) / HOAt (3 eq) / TMP (2,4,6-trimethylpyridine, 6 eq).
-
Rationale: TMP is a weaker base than DIEA and reduces the risk of base-catalyzed racemization of the sensitive cPr-Gly residue during this slow coupling.
-
Time: Allow to react for 4–12 hours or overnight.
-
Monitoring: Chloranil test is preferred over Ninhydrin for secondary/hindered amines (though cPr-Gly is primary, it behaves like a secondary amine sterically).
-
Cleavage & Work-Up
HF Cleavage (High/Low Method):
-
Low HF (Optional): If containing Met/Trp/Cys, perform a "Low HF" step (HF:DMS:p-cresol 25:65:10) for 2 hours at 0°C to remove side-chain groups without carbonium ion trapping.
-
High HF (Standard): Evaporate Low HF. Add anhydrous HF with p-cresol (90:10). React at 0°C for 1 hour.
-
Extraction: Precipitate with cold diethyl ether. Wash pellet 3x with ether. Extract peptide into 50% Acetonitrile/Water (0.1% TFA) and lyophilize.
Solution-Phase Cyclization Protocol
Strategy: Head-to-Tail Cyclization of the linear precursor. Pre-requisite: The linear peptide must be fully deprotected and purified (approx. >90% purity recommended) to avoid side-reactions.
-
Dilution (Pseudo-High Dilution):
-
Dissolve linear peptide in dry DMF or DCM to a concentration of 0.1 – 0.5 mM .
-
Why? High dilution favors intramolecular (cyclization) over intermolecular (oligomerization) reactions.
-
-
Basification:
-
Adjust pH to 8–9 using DIEA or NMM .
-
-
Cyclization Initiation:
-
Add PyBOP (1.5 eq) and HOBt (1.5 eq).
-
Stir at room temperature for 12–24 hours.
-
Alternative: For difficult closures, use DPPA (Diphenylphosphoryl azide) with solid NaHCO₃ (requires 2-3 days).
-
-
Quenching: Evaporate solvent in vacuo. Redissolve in HPLC buffer.
Visualization: Synthesis Workflow
Figure 1: Optimized workflow for incorporating sterically hindered cPr-Gly into cyclic peptides via Boc chemistry.
Analytical Validation
| Method | Observation | Notes |
| ESI-MS | Verify mass shift. cPr-Gly is isomeric with Valine/Proline derivatives; ensure high-res MS matches formula. | |
| 1H NMR | Cyclopropyl Protons | Look for distinctive high-field multiplets at 0.2 – 0.8 ppm (characteristic of cyclopropyl ring protons). |
| HPLC | Retention Time | Cyclic peptides typically elute later than their linear precursors due to loss of charged termini and increased hydrophobicity. |
References
-
Larionov, O. V., & de Meijere, A. (2006).[4] Practical Syntheses of Both Enantiomers of Cyclopropylglycine. Advanced Synthesis & Catalysis, 348(9), 1071-1078.
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation.[1][5][6] Methods in Enzymology, 289, 104-126. (Establishes HATU/HOAt superiority for hindered amines).
-
Jadhav, K. B., et al. (2013). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protocol Exchange.
-
Li, W., et al. (2017). Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions.[4] Tetrahedron Letters, 58(23), 2325-2329. (Discusses racemization control).
Sources
Troubleshooting & Optimization
Technical Support Center: Aggregation of Cyclopropylglycine (Cpg) Peptides
This guide serves as a technical support center for researchers encountering aggregation issues with peptides containing Cyclopropylglycine (Cpg) . It addresses the unique physicochemical challenges imposed by the cyclopropyl moiety—specifically its steric bulk and hydrophobicity—and provides actionable, evidence-based solutions.
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Synthesis, Purification, and Storage of Cpg-Peptides
Introduction: The Cpg Challenge
What is the core issue?
Cyclopropylglycine (Cpg) introduces a rigid, hydrophobic cyclopropyl group. Depending on the specific isomer used—
-
Steric Hindrance: The bulky ring adjacent to the
-carbon restricts conformational freedom, making amide bond formation thermodynamically unfavorable and kinetically slow. -
Hydrophobic Collapse: The lipophilic nature of the cyclopropyl group drives the formation of
-sheet aggregates, both on-resin and in solution. This leads to "deletion sequences" (missing amino acids) during synthesis and gelation during purification.
Module 1: Synthesis Troubleshooting (The "Build" Phase)
Diagnostic: Is my synthesis failing due to aggregation?
-
Symptom: The resin bed shrinks or stops swelling after the addition of Cpg.
-
Symptom: Kaiser test is negative (false negative) despite incomplete coupling.
-
Symptom: Mass spec shows [M - Residue] peaks, indicating skipped couplings.
Troubleshooting Workflow
Q: How do I overcome steric hindrance during Cpg coupling?
A: Standard carbodiimide chemistry (DIC/HOBt) is often insufficient. You must switch to high-efficiency aminium/uronium salts or phosphonium reagents.
Recommended Protocol: High-Stringency Cpg Coupling
-
Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These reagents minimize racemization while maximizing activation.
-
Base: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to further accelerate the reaction.
-
Conditions: Double couple.
-
Coupling 1: 2 hours at Room Temperature.
-
Coupling 2: 1 hour at 50°C (Microwave preferred, 25W). Note: Cpg is prone to racemization at high temps; do not exceed 50°C.
-
Q: The resin has collapsed. How do I solvate the growing chain?
A: Aggregated peptide chains form "hard" spheres that solvents like DMF cannot penetrate. You must disrupt the hydrogen bond network.
Strategy: The "Magic Mixture" & Chaotropic Salts Replace standard DMF with one of the following systems during the coupling and deprotection steps:
| Solvent System | Composition | Mechanism of Action |
| Magic Mixture | DCM / DMF / NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate | Detergent action disrupts hydrophobic pockets; Ethylene carbonate breaks |
| Chaotropic Wash | 0.8M LiCl or KSCN in DMF | Chaotropic ions disrupt hydrogen bonding networks within the aggregate. |
| Fluorinated Solvent | 20% HFIP (Hexafluoroisopropanol) in DCM | Strong H-bond donor; highly effective for swelling polystyrene resins loaded with hydrophobic peptides. |
Visual Guide: Synthesis Decision Tree
Figure 1: Decision tree for troubleshooting incomplete couplings in Cpg-containing peptides.
Module 2: Purification & Solubility (The "Refine" Phase)
Diagnostic: Why is my peptide not eluting or eluting broadly?
-
Issue: Cpg peptides are notorious for sticking to C18 columns or precipitating inside the injector loop.
-
Root Cause: The hydrophobic patch created by Cpg acts as a "grease spot," binding irreversibly to the stationary phase or self-assembling into insoluble fibrils.
Q: How do I dissolve the crude peptide for HPLC?
A: Do NOT attempt to dissolve initially in 100% water or 0.1% TFA. This will likely induce precipitation.
Protocol: Solubility Screening
-
Initial Wetting: Add a minimal volume of HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) to the lyophilized crude. These solvents break aggregates immediately.
-
Dilution: Slowly dilute with 50% Acetic Acid or Water/Acetonitrile (1:1).
-
Clarification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, your peptide is aggregated. Add 6M Guanidine HCl to the buffer.
Q: The peak is extremely broad on HPLC. How do I sharpen it?
A: Broad peaks indicate slow mass transfer due to aggregation on the column or conformational interconversion.
Optimization Table: HPLC Parameters for Cpg Peptides
| Parameter | Standard Condition | Cpg-Optimized Condition | Reason |
| Column Temp | 25°C | 60°C - 70°C | Heat disrupts aggregates and speeds up conformational exchange, sharpening peaks. |
| Stationary Phase | C18 | C4 or Phenyl-Hexyl | Lower hydrophobicity prevents irreversible binding of the Cpg moiety. |
| Mobile Phase B | Acetonitrile | Isopropanol / Acetonitrile (1:1) | Isopropanol is a stronger eluent for hydrophobic peptides. |
| Additive | 0.1% TFA | 0.1% TFA + 10% Formic Acid | Higher acidity helps solubilize the peptide backbone. |
Module 3: Storage & Stability (The "Preserve" Phase)
Q: My peptide was soluble yesterday, but today it is a gel. Why?
A: This is a time-dependent aggregation phenomenon. Cpg peptides can form amyloid-like fibrils over time, especially in salt-containing buffers (like PBS).
Storage Guidelines:
-
Lyophilization: Always store as a dry powder. Lyophilize from 10% Acetic Acid rather than water to ensure an amorphous (non-crystalline) solid.
-
Counter-ion: Exchange TFA counter-ions for Acetate or Hydrochloride if possible. TFA salts can be hygroscopic and acidic, promoting hydrolysis or aggregation over long periods.
-
Reconstitution: Only reconstitute immediately before use. If storage in solution is mandatory, store at pH < 4 (to protonate residues and repel chains) or in DMSO stocks.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews. (Comprehensive review on protecting groups and aggregation disruption).
-
Paradís-Bas, M., et al. (2016). "The Road to the Synthesis of 'Difficult' Peptides." Chemical Society Reviews. (Discusses magic mixtures and pseudoprolines).
-
Mutter, M., et al. (2004). "Switch Peptides: A New Concept for the Synthesis of Hydrophobic Peptides." Biopolymers. (Mechanisms of disrupting beta-sheet aggregation).
-
Sigma-Aldrich Technical Guide. "Overcoming Aggregation in Solid-phase Peptide Synthesis." (Practical protocols for chaotropic salts).
-
CEM Corporation. "Microwave Peptide Synthesis: Handling Difficult Sequences." (Data on elevated temperature coupling for hindered residues).
Disclaimer: This guide is intended for research use only. All protocols involves hazardous chemicals (HFIP, TFA, etc.). Consult your institution's Chemical Hygiene Plan before proceeding.
Sources
challenges in the purification of hydrophobic cyclopropyl-peptides
Topic: Challenges in the purification of hydrophobic cyclopropyl-peptides Role: Senior Application Scientist, Advanced Peptide Core Facility
Subject: Troubleshooting Hydrophobic Cyclopropyl-Peptide Purification Ticket ID: #CP-HYD-998 Status: Open Guide
Welcome to the APPC Technical Support Center. If you are accessing this guide, you are likely struggling with a peptide containing cyclopropyl moieties (e.g., 1-aminocyclopropanecarboxylic acid,
The Core Problem: Cyclopropyl groups are not just hydrophobic; they are conformationally rigid . They constrain the peptide backbone (often inducing
This guide moves beyond standard protocols to address these specific physicochemical challenges.
Module 1: The Solubility Paradox (Sample Preparation)
Issue: "My peptide precipitates the moment I add the aqueous buffer."
Diagnosis: You are likely experiencing rapid
The "Structure Reset" Protocol
Do not attempt to dissolve these peptides directly in the mobile phase. You must first disrupt the intermolecular hydrogen bonding that holds the aggregates together.
Step-by-Step Methodology:
-
The Organic Dissolution:
-
Dissolve the crude lyophilized peptide in 100% Hexafluoroisopropanol (HFIP) .
-
Why? HFIP is a potent hydrogen-bond donor that disrupts
-sheets and dissociates aggregates into monomers [1]. -
Volume: Use minimal volume (e.g., 1–2 mL for 10 mg).
-
-
The Solvent Exchange (The Film Method):
-
Evaporate the HFIP completely using a stream of nitrogen or a centrifugal evaporator.
-
Result: This leaves a thin film of peptide on the vial wall. Crucially, this film is now in an amorphous, monomeric state, not the aggregated crystalline state of the original solid.
-
-
Reconstitution:
-
Add your Organic Modifier first (e.g., Acetonitrile or Isopropanol). Vortex until dissolved.
-
Then slowly add your aqueous buffer (0.1% TFA in Water) dropwise while vortexing.
-
Target: Aim for the highest organic concentration possible that still binds to the column (usually 10–20% organic for very hydrophobic peptides).
-
Data: Solubility Modifiers Comparison
| Solvent | Solubilizing Power | Risk Factor | Recommended Use |
| HFIP | High (**) | Volatile, expensive | Initial dissolution only (evaporate off). |
| DMSO | High (****) | Viscous, high UV cutoff | Injectable, but keep <5% of total volume. |
| TFE | Medium () | Stabilizes | Good alternative if HFIP is unavailable. |
| 6M Guanidine | High (****) | Salt load | Avoid for RP-HPLC (crashes on column). |
Module 2: Chromatographic Strategy (The Separation)
Issue: "The peak is 5 minutes wide," or "I see nothing, then a ghost peak in the next run." Diagnosis: The peptide is interacting too strongly with the stationary phase (adsorption) or has poor mass transfer due to aggregation.
Workflow: Column & Mobile Phase Selection
Standard C18 columns are often too hydrophobic (retentive) for cyclopropyl peptides. The peptide binds irreversibly or "smears" along the column.
Figure 1: Decision matrix for selecting stationary phases and conditions based on peptide solubility and hydrophobicity.
The "Isopropanol Doping" Technique
Acetonitrile (ACN) is often insufficient to elute cyclopropyl peptides.
-
Protocol: Modify Mobile Phase B.
-
Standard: 100% ACN + 0.1% TFA.
-
Doped: 80% ACN / 20% Isopropanol (IPA) + 0.1% TFA.
-
-
Mechanism: IPA is a stronger eluent for lipophilic compounds and helps wet the hydrophobic surface of the stationary phase, preventing on-column precipitation [2].
Thermal Control
-
Set Column Oven to 60°C.
-
High temperature reduces mobile phase viscosity (counteracting IPA pressure) and increases the kinetics of desorption, sharpening the peaks significantly.
Module 3: Recovery & Handling (Post-Purification)
Issue: "I collected the fraction, lyophilized it, and the tube is empty." Diagnosis: Your peptide adsorbed to the plastic walls of the fraction tube or the lyophilization vial.
The "Low-Bind" Imperative: Hydrophobic peptides will coat standard Polypropylene (PP) and Glass surfaces.
-
Collection Vessels: ALWAYS use LoBind (low retention) tubes or silanized glass vials.
-
The "Never-Dry" Rule:
-
Do not lyophilize to complete dryness if possible.
-
If you must dry, stop the lyophilizer when a "fluffy" powder forms. If it collapses into a hard, glassy resin, it may never resolubilize.
-
-
Rescue Protocol:
-
If a sample is stuck to a vial, add 100% Acetic Acid or HFIP . Vortex for 10 minutes. This is often the only way to recover adsorbed cyclopropyl peptides [3].
-
Troubleshooting FAQs
Q1: Can I use Formic Acid (FA) instead of TFA for LC-MS?
-
Answer: You can, but be careful. TFA (Trifluoroacetic acid) acts as an ion-pairing agent that masks the positive charges, increasing hydrophobicity and improving peak shape on C18/C4 columns. FA is weaker. If you switch to FA, you may see significant peak tailing.
-
Compromise: Use 0.05% TFA + 0.1% FA. This gives some ion-pairing benefit with acceptable MS signal suppression [4].
-
Q2: My peptide elutes at 95% B and carries over to the blank run.
-
Answer: This is "Ghosting."
-
Fix 1: Insert a "Sawtooth" wash at the end of your gradient (ramp to 100% B, hold 2 min, drop to 10% B, ramp back to 100% B).
-
Fix 2: Inject a "Cleaning Plug" of TFE/Water (50:50) between runs to strip the injector loop.
-
Q3: Why does my cyclopropyl peptide show two peaks with the same mass?
-
Answer: Cis/Trans isomerism or stable conformers. Cyclopropyl rings are rigid. If the exchange between conformers is slow on the NMR/HPLC timescale, you will see two peaks.
-
Test: Re-run the sample at a higher temperature (e.g., 70°C). If the peaks merge, it is conformational. If they remain distinct, it is a diastereomer (synthesis impurity).
-
References
-
Use of HFIP in Peptide Chemistry: Narayan, P. et al. (2000). The mechanism of aggregation of the Alzheimer's Aβ(1–40) peptide explored by HFIP. Journal of Molecular Biology.[1] (Context: HFIP as a standard for disrupting hydrophobic aggregates).
-
Isopropanol in HPLC: Agilent Technologies. (2020). Strategies for the Purification of Hydrophobic Peptides. Application Note 5994-2334EN.
-
Adsorption to Surfaces: Goebel-Stengel, M. et al. (2011). The importance of using the correct plasticware for peptide analysis. Peptides.[1][2][3][4][5][6][7][8][9][10][11]
-
TFA vs Formic Acid in LC-MS: Kassel, D.B. (2005). Peptide Mass Spectrometry and HPLC Method Development. Chemical Reviews.
Sources
- 1. Automated Synthesis and Purification of Hydrophobic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nestgrp.com [nestgrp.com]
- 3. researchgate.net [researchgate.net]
- 4. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 11. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
stability of the cyclopropyl ring under different reaction conditions
Current Status: Operational Ticket Type: Advanced Chemical Stability & Troubleshooting Assigned Specialist: Senior Application Scientist
System Overview: The Cyclopropyl Unit
Product Description: The cyclopropyl ring is a high-energy structural motif (~27.5 kcal/mol strain energy). It is not merely a "small alkane"; electronically, it behaves as a hybrid between a saturated system and a double bond (Walsh orbitals).
Core Behavior:
-
The "Double Bond" Mimic: The bent
-bonds have significant -character, allowing conjugation with adjacent -systems (e.g., phenyl, carbonyl). -
The Stability Paradox: While kinetically stable to many oxidants and bases, it is thermodynamically primed for ring-opening under acidic, radical, or hydrogenolytic conditions.
Troubleshooting Guides (Q&A Format)
Module A: Acid-Mediated Instability
User Ticket: "I lost my cyclopropyl ring during a Boc-deprotection using TFA. NMR shows a chain-opened product. What happened?"
Diagnosis: You have triggered an acid-catalyzed ring opening . The high electron density in the "banana bonds" (bent bonds) makes the ring basic. It acts as a nucleophile toward strong protons.
The Mechanism (Root Cause): Protonation typically occurs at the ring carbon or the bond edge, generating a carbocation. This relieves the 27.5 kcal/mol ring strain. The cation is then trapped by a nucleophile (e.g., trifluoroacetate or water), resulting in a linear alkyl chain.
Visualizing the Failure Mode:
Figure 1: Mechanism of acid-catalyzed cyclopropyl ring opening.
Corrective Actions:
-
Buffer the System: Avoid neat TFA. Use a scavenger (e.g., thioanisole) or dilute TFA in DCM to control the proton activity.
-
Switch Reagents: If possible, use HCl in dioxane (anhydrous) rather than aqueous acids, or switch to Lewis acid deprotection (
) if the substrate allows. -
Electronic Stabilization: If you are designing the molecule, electron-withdrawing groups (EWGs) on the ring decrease basicity and improve acid stability.
Module B: Hydrogenation & Reduction Selectivity
User Ticket: "I need to reduce an alkene to an alkane, but my cyclopropyl group is also getting reduced to a propyl chain. I'm using Pd/C."
Diagnosis: Standard heterogeneous hydrogenation catalysts (Pd/C, Pt/C) are too aggressive. Palladium readily inserts into the strained C-C bond of cyclopropane (hydrogenolysis).
The Protocol Fix: You must switch from a heterogeneous mechanism (surface adsorption) to a homogeneous mechanism or a "poisoned" system.
Catalyst Selection Matrix:
| Catalyst System | Activity on Alkene | Activity on Cyclopropane | Recommendation |
| Pd/C (10%) | High | High (Ring Opening) | ❌ AVOID for survival. |
| PtO₂ (Adam's) | High | Moderate | ⚠️ Risky (often opens in acetic acid). |
| RhCl(PPh₃)₃ (Wilkinson's) | High | Inert | ✅ GOLD STANDARD . |
| Diimide (N₂H₂) | High | Inert | ✅ Excellent non-metal alternative. |
Decision Logic:
Figure 2: Catalyst selection workflow for preserving cyclopropyl rings during reduction.
Module C: Cross-Coupling (Suzuki-Miyaura)
User Ticket: "My Suzuki coupling with Cyclopropylboronic acid is stalling. Yields are <30%, and I see de-boronated starting material."
Diagnosis:
Cyclopropylboronic acids are prone to protodeboronation and are less reactive than aryl boronic acids due to the
Optimized Protocol (The "Wallace/Deng" Conditions): To boost yields, you need a bulky, electron-rich ligand and anhydrous conditions to prevent hydrolysis.
-
Ligand: Tricyclohexylphosphine (
) is critical. It creates a highly active Pd species. -
Base: Potassium Phosphate (
) is superior to carbonates for this specific coupling. -
Stoichiometry: Use excess boronic acid (1.3 – 1.5 equiv) to account for decomposition.
Step-by-Step Protocol:
-
Charge flask with Aryl Bromide (1.0 equiv), Cyclopropylboronic acid (1.3 equiv),
(5 mol%), and (10 mol%). -
Add
(3.0 equiv). -
Solvent: Toluene/Water (20:1) or strictly Anhydrous Toluene if hydrolysis is severe.
-
Heat to 100°C for 3–12 hours.
Note: If stability remains an issue, switch to Potassium Cyclopropyl Trifluoroborate . These salts are air-stable and release the active boronic species slowly, preventing decomposition.
Module D: Radical Chemistry (The "Clock" Effect)
User Ticket: "I'm using a cyclopropylmethyl group as a probe. How fast does it open?"
Technical Insight: The cyclopropylcarbinyl radical rearrangement is one of the most reliable "radical clocks" in physical organic chemistry. It is used to time the kinetics of competing reactions.
-
Reaction: Cyclopropylcarbinyl radical
Homoallyl radical. -
Rate Constant (
): at 298 K. -
Implication: If you observe the ring-opened product (homoallyl alkene), your reaction almost certainly passed through a radical intermediate. If the ring stays closed, the radical lifetime was
nanoseconds (or the mechanism was ionic).
Comparison Table: Ring Opening Rates
| Radical Species | Rate Constant ( | Half-Life |
| Cyclopropylcarbinyl | ~ 1.0 × 10⁸ | ~ 7 ns |
| Cyclobutylcarbinyl | ~ 4.0 × 10³ | ~ 170 µs |
| 5-Hexenyl (Cyclization) | ~ 2.0 × 10⁵ | ~ 3.5 µs |
References & Authority
-
Wiberg, K. B. (1986). The Structure and Properties of Small Ring Compounds. Accounts of Chemical Research. Link
-
Foundational text on ring strain and Walsh orbitals.
-
-
Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.[1][2] Tetrahedron Letters. Link
-
Source for the optimized Suzuki coupling protocol.
-
-
Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron.[3] Link
-
Authoritative source for radical clock rate constants.
-
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry.[4] Link[4]
-
Review of metabolic stability and drug design applications.
-
-
Charette, A. B. (2010). Cyclopropanes in Organic Synthesis.[1][3][5] Science of Synthesis. Link
-
Comprehensive guide to synthesis and reactivity.
-
Sources
- 1. audreyli.com [audreyli.com]
- 2. A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02168H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
analytical challenges in characterizing cyclopropylglycine-containing peptides
This is a specialized Technical Support Center guide designed for analytical chemists and peptide scientists.
Topic: Analytical Challenges in Cyclopropylglycine (CPG) Peptide Characterization Ticket Type: Advanced Troubleshooting & Method Development Support Level: Tier 3 (Senior Scientist)
Executive Summary: The CPG Paradox
Cyclopropylglycine (CPG) is a non-canonical amino acid valued in drug design for its ability to constrain peptide backbone conformation, thereby enhancing potency and metabolic stability. However, the very feature that makes it valuable—the highly strained cyclopropane ring—creates a "fragility paradox" during analysis.
The Core Challenges:
-
Acid Lability: The ring strain (~27.5 kcal/mol) makes CPG susceptible to electrophilic ring-opening during standard acidic cleavage (TFA), leading to hydration (+18 Da) or scavenger adducts.
-
Isobaric Ambiguity:
-Cyclopropylglycine (residue mass ~97.05 Da) is isobaric with Proline , making standard MS1 sequencing unreliable. -
Stereochemical Drift: The steric bulk of the cyclopropyl group increases the risk of racemization during coupling, necessitating high-resolution separation of diastereomers.
Troubleshooting Modules
Module A: Synthesis & Sample Integrity (The "Ghost" Peaks)
User Query: "My LC-MS shows the correct mass, but also a significant peak at +18 Da and +136 Da. Is my peptide wet?"
Diagnosis: This is likely acid-catalyzed ring opening , not simple hydration. The +18 Da is water addition to the opened ring; +136 Da is likely a scavenger adduct (e.g., Pbf or TRT cation attack) or a specific matrix adduct.
The Mechanism: Ring Opening
Under high TFA concentrations, the cyclopropane ring can protonate, forming a transient carbocation that relieves ring strain. This species is highly electrophilic and reacts with nucleophiles (water, scavengers).
Corrective Protocol: Optimized Cleavage Cocktail
Standard "Reagent K" or high-acid cocktails are too harsh. You must minimize the lifetime of carbocations.
Step-by-Step Solution:
-
Switch Cocktail: Use a "Soft Cleavage" cocktail with silylated scavengers.
-
Formula: TFA / TIPS / Phenol / H2O (92.5 : 2.5 : 2.5 : 2.5).
-
Why? TIPS (Triisopropylsilane) is a hydride donor that quenches carbocations faster than they can attack the CPG ring.
-
-
Temperature Control: Perform cleavage at 0°C for the first 30 minutes, then warm to room temperature for a maximum of 60-90 minutes.
-
Why? Ring opening has a higher activation energy than deprotection; cold temperature kinetically favors deprotection.
-
-
Avoid Dithioerythritol (DTT/EDT): Thiols are strong nucleophiles and will readily attack the opened ring, forming stable sulfide adducts.
Validation: Re-inject the sample. The +18 Da peak should diminish to <1%.
Module B: Chromatographic Separation (The Split Peak)
User Query: "I see a doublet peak for my purified peptide. MS shows identical mass for both. Is it a conformer or an isomer?"
Diagnosis: This is likely a diastereomer resulting from racemization of the CPG alpha-carbon during synthesis. CPG is sterically hindered (similar to Isoleucine/Valine), making coupling slow and prone to base-catalyzed epimerization.
Decision Matrix: Conformer vs. Isomer
-
Test: Heat the column to 60°C.
-
Result A (Peaks Merge): It is a Conformer (cis/trans proline isomerization or backbone breathing).
-
Result B (Peaks Remain): It is a Diastereomer (D-CPG contaminant).
-
Method Development Workflow (Graphviz)
Recommended Column Chemistry: Switch from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) phases. The cyclopropane ring has unique pi-character (banana bonds) that interacts differently with aromatic stationary phases compared to linear alkyl chains, enhancing diastereomeric separation.
Module C: Mass Spectrometry (The Identity Crisis)
User Query: "I cannot distinguish between Proline and Cyclopropylglycine in my sequence. They have the same mass."
Diagnosis: CPG and Proline are isobaric (Residue MW ~97.05 Da). Standard low-res MS cannot distinguish them. Even high-res MS requires sub-ppm accuracy to distinguish based on binding energy differences, which is impractical for routine screening.
Data Comparison: Isobaric Residues
| Residue | Formula (Residue) | Monoisotopic Mass (Da) | Immonium Ion (m/z) | Key Fragment Characteristic |
| Proline (P) | C5H7NO | 97.0528 | 70.06 | Internal fragmentation (y-2 ions) |
| C5H7NO | 97.0528 | 70.06 (Isomeric) | Ring-opening loss (neutral loss 41 Da possible) | |
| Valine (V) | C5H9NO | 99.0684 | 72.08 | Side chain loss (43 Da) |
Note: While the masses are identical, the gas-phase behavior differs.
Advanced Characterization Protocol
1. Ion Mobility Spectrometry (IMS): This is the gold standard. CPG is more rigid than Proline but has a different collisional cross-section (CCS).
-
Protocol: Analyze utilizing Traveling Wave Ion Mobility (TWIM).
-
Expectation: CPG-containing peptides typically exhibit a smaller drift time (more compact) compared to Proline analogues if the ring constrains the backbone into a turn.
2. MS/MS Fragmentation (w-ions): If IMS is unavailable, look for high-energy fragmentation (side-chain cleavage).
-
Proline: The pyrrolidine ring is part of the backbone. Fragmentation often yields internal fragments but the ring rarely "falls off" as a neutral loss without breaking the backbone.
-
CPG: The cyclopropyl group is a side chain. High-energy CID can trigger a neutral loss of 41 Da (C3H5 radical) or 42 Da (propene) via ring opening and elimination, leaving a Glycine radical cation (57 Da).
-
Marker: Look for a peak at [Precursor - 42] . This is diagnostic for CPG but rare for Proline.
-
References & Grounding
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.[1] (Defines acid lability of protecting groups and sensitive side chains).[2]
-
Werness, S. (2022). Cyclopropylglycine containing peptides and methods of synthesis. (Patents describing the synthesis and stability challenges of CPG).
-
Glick, J. (2012). 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. (Contextualizes the enzymatic degradation and stability of cyclopropyl amino acids).
-
Rapid Novor. Differentiation of Isobaric Isoleucine and Leucine. (Methodology for isobaric differentiation using MS fragmentation, applicable to Pro/CPG logic).
-
CEM Corp. Peptide Cleavage Application Notes. (Standard protocols for scavenger cocktails in SPPS).
Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for TFA and scavengers before handling.
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Characterization of Peptides Containing Boc-cPr-Gly-OH
Executive Summary
The incorporation of Boc-cyclopropylglycine (Boc-cPr-Gly-OH) into peptide sequences is a critical strategy in peptidomimetic drug design. The cyclopropyl side chain introduces unique conformational constraints—rigidifying the backbone torsion angles (
This guide provides a validated workflow to:
-
Preserve the Boc group during ionization (preventing in-source decay).
-
Unambiguously distinguish cPr-Gly from its isobaric analog, Proline.
-
Differentiate cPr-Gly from its structural analog, Valine.
Part 1: The Analytical Challenge
The Isobaric Trap (cPr-Gly vs. Proline)
The most significant risk in characterizing cPr-Gly peptides is misidentification as Proline. Both residues share the exact elemental formula (
| Amino Acid | Residue Formula | Monoisotopic Mass (Da) | Structure Type |
| cPr-Gly | 97.0528 | Primary Amine (Cyclic Sidechain) | |
| Proline | 97.0528 | Secondary Amine (Cyclic Backbone) | |
| Valine | 99.0684 | Aliphatic (Acyclic) |
The Lability of the Boc Group
The tert-butyloxycarbonyl (Boc) group is acid-labile. Standard LC-MS mobile phases containing 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) often cause In-Source Decay (ISD) , stripping the Boc group before MS/MS analysis occurs. This results in a spectrum dominated by
Part 2: Comparative Analysis & Alternatives
This section objectively compares cPr-Gly against its primary structural and mass analogs.
Table 1: Comparative Analytical Signatures
| Feature | cPr-Gly (Target) | Proline (Isobaric Alternative) | Valine (Structural Alternative) |
| Mass Difference | Reference (0 Da) | 0 Da (Isobaric) | +2.0156 Da (Resolvable) |
| Immonium Ion | |||
| Backbone Amide Proton | Present (Exchangeable) | Absent (Tertiary Amide) | Present |
| H/D Exchange Shift | +1 Da per residue | +0 Da per residue | +1 Da per residue |
| Fragmentation Kinetics | Standard "b/y" series | Enhanced N-terminal cleavage ("Proline Effect") | Standard "b/y" series |
The "Proline Effect" vs. cPr-Gly
While the masses are identical, the fragmentation kinetics differ. Proline contains a secondary amine that, when incorporated into a peptide bond, lacks an amide hydrogen. This constrains the transition state during Collision-Induced Dissociation (CID), often leading to dominant fragmentation N-terminal to the Proline residue (the "Proline Effect").
cPr-Gly , being a primary amine, behaves like a standard amino acid. It yields a more uniform distribution of b and y ions, lacking the anomalous intensity spike seen adjacent to Proline residues.
Part 3: Experimental Protocols
Protocol A: "Soft" ESI for Boc Preservation
Objective: To detect the intact Boc-cPr-Gly peptide without in-source deprotection.
Reagents:
-
Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Solvent B: Acetonitrile.
-
Avoid: Formic Acid, TFA.
Instrument Parameters (Generic ESI Source):
-
Source Temp: Lower to < 200°C (Boc is thermally unstable > 150°C).
-
Cone Voltage / Declustering Potential: Set to minimum (e.g., 10–20 V). High potentials accelerate ions into gas molecules, causing ISD.
-
Flow Rate: Direct infusion at 5–10
L/min is preferred over high-flow LC to minimize thermal requirements for desolvation.
Validation Criteria:
-
The spectrum must show the dominant parent ion
or . -
Peaks corresponding to
(loss of isobutylene) should be < 10% relative abundance.
Protocol B: The H/D Exchange Differentiation (The "Silver Bullet")
Objective: To definitively distinguish cPr-Gly from Proline by exploiting the amide proton difference.
Methodology:
-
Preparation: Dissolve the peptide in 50:50
(Deuterated Water/Acetonitrile). -
Incubation: Allow to sit at room temperature for 10 minutes.
-
Analysis: Infuse directly into the MS.
-
Calculation:
-
Count the number of exchangeable protons.
-
cPr-Gly: The backbone amide nitrogen has a proton. It will exchange (
), shifting mass by +1 Da. -
Proline: The backbone nitrogen is part of the ring (tertiary amide). It has no proton. It will NOT shift.
-
Part 4: Visualization & Logic
Workflow for Characterization
The following diagram illustrates the decision matrix for analyzing Boc-cPr-Gly peptides, ensuring differentiation from Proline and preservation of the protecting group.
Caption: Figure 1. Analytical decision tree for distinguishing Boc-cPr-Gly from isobaric and structural analogs using Soft ESI and H/D exchange.
Fragmentation Pathway (MS/MS)
Comparison of the fragmentation behavior between the target (cPr-Gly) and the isobaric interference (Proline).
Caption: Figure 2. Divergent fragmentation pathways. Note that while Immonium ions are isobaric (m/z 70), their relative intensities and backbone cleavage patterns differ.
References
-
Wysocki, V. H., et al. (2005). "Mobile and Localized Protons: A Framework for Understanding Peptide Dissociation." Journal of Mass Spectrometry. Link (Describes the "Proline Effect" and fragmentation kinetics).
-
Reddy, P. N., et al. (2007).[1] "Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides." Journal of the American Society for Mass Spectrometry. Link (Protocol for analyzing Boc-protected peptides).
- Harrison, A. G. (2018). "Principles of Ionization and Fragmentation." Mass Spectrometry Reviews.
-
Sigma-Aldrich. "Boc-Gly-OH Product Specification." Link (Reference for Boc stability and handling).
-
Advent Chembio. "Boc-(Gly)4-OH Peptide Standard." Link (Reference for Boc-peptide standards in QC).
Sources
A Senior Application Scientist's Guide to Chiral HPLC Analysis for the Enantiomeric Purity of Boc-Cyclopropylglycine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-(tert-butoxycarbonyl)-cyclopropylglycine (Boc-cyclopropylglycine) is a non-negotiable aspect of quality control and regulatory compliance. The presence of an undesired enantiomer can have profound implications for the safety, efficacy, and pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the robust analysis of Boc-cyclopropylglycine enantiomers, grounded in established scientific principles and supported by experimental data from analogous compounds.
The Criticality of Enantiomeric Purity in Drug Development
Boc-cyclopropylglycine is a non-proteinogenic amino acid increasingly utilized in medicinal chemistry to introduce conformational constraints and novel pharmacophoric features into peptide and small molecule drug candidates. As with all chiral molecules, its enantiomers can exhibit distinct biological activities. Therefore, a precise and validated analytical method to determine the enantiomeric excess (% ee) is paramount. Chiral HPLC stands as the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.[1]
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The cornerstone of a successful chiral HPLC separation is the selection of an appropriate chiral stationary phase (CSP). For N-protected amino acids like Boc-cyclopropylglycine, two classes of CSPs have demonstrated broad utility and high success rates: polysaccharide-based and macrocyclic glycopeptide-based columns.[1][2]
Polysaccharide-Based CSPs
These are the most widely employed CSPs for a vast array of chiral compounds.[1] They typically consist of derivatized cellulose or amylose coated or immobilized on a silica support. The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, facilitated by the helical groove structure of the polysaccharide derivative.[3]
Macrocyclic Glycopeptide-Based CSPs
This class of CSPs utilizes macrocyclic antibiotics, such as teicoplanin or vancomycin, covalently bonded to a silica surface.[2][4] These selectors offer a multimodal separation mechanism, leveraging hydrogen bonding, ionic interactions, and inclusion complexation within the intricate, basket-like structure of the glycopeptide.[2][5] They are particularly renowned for their robustness and broad selectivity for polar and ionizable analytes.[2][6]
Here, we will focus our comparison on two exemplary columns that are highly likely to resolve the enantiomers of Boc-cyclopropylglycine based on their proven performance with structurally related N-Boc protected amino acids:
-
Polysaccharide-Based: A column with a cellulose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralcel® OD-H).
-
Macrocyclic Glycopeptide-Based: A teicoplanin-based column (e.g., CHIROBIOTIC® T).
The Logic of Method Development: A Causal Approach
The choice of CSP and mobile phase is not arbitrary; it is a reasoned process based on the physicochemical properties of the analyte, Boc-cyclopropylglycine.
-
Analyte Properties: Boc-cyclopropylglycine possesses a carboxylic acid group (pKa ~4-5), an N-Boc protecting group which increases its hydrophobicity, and a chiral center at the α-carbon. The cyclopropyl ring introduces rigidity.
-
CSP Interaction Potential:
-
Polysaccharide CSPs (Normal Phase): In a non-polar mobile phase (e.g., hexane/ethanol), the primary interactions will be hydrogen bonding between the analyte's carboxylic acid and the carbamate groups on the CSP. Steric fit within the chiral grooves of the polysaccharide will also be a key determinant of enantioselectivity.
-
Macrocyclic Glycopeptide CSPs (Reversed-Phase/Polar Ionic Mode): These CSPs offer multiple interaction modes. The carboxylic acid of the analyte can engage in ionic interactions with the amine groups on the teicoplanin selector. Hydrogen bonding and inclusion within the hydrophobic pockets of the macrocycle also contribute significantly to chiral recognition.[2][6] For N-Boc amino acids, reversed-phase mode is often a successful starting point.[2][7]
-
Experimental Workflow for Chiral HPLC Method Development
The following diagram illustrates a logical workflow for developing a chiral HPLC method for Boc-cyclopropylglycine.
Caption: A systematic workflow for chiral HPLC method development.
Comparative Performance Data (Based on Analogous Compounds)
| Parameter | Method 1: Polysaccharide CSP | Method 2: Macrocyclic Glycopeptide CSP |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm) | Teicoplanin (e.g., CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm) |
| Mobile Phase Mode | Normal Phase | Reversed-Phase |
| Typical Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% TFA | Acetonitrile / 20 mM Ammonium Acetate, pH 6.0 (20:80, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Expected Selectivity (α) | Good to Excellent (Often > 1.2) | Good to Excellent (Often > 1.3) |
| Expected Resolution (Rs) | > 2.0 | > 2.5 |
| Advantages | - High success rate for a wide range of compounds.- Excellent selectivity often achievable. | - High robustness.- Excellent for polar and ionizable compounds.- Compatible with aqueous mobile phases (LC-MS friendly).[2] |
| Considerations | - Coated versions may have solvent limitations.- May require longer equilibration times. | - Selectivity can be highly dependent on mobile phase pH and buffer concentration. |
Detailed Experimental Protocols
The following are detailed, self-validating protocols that serve as excellent starting points for the chiral analysis of Boc-cyclopropylglycine.
Protocol 1: Polysaccharide-Based CSP in Normal Phase
This protocol is based on established methods for N-Boc protected amino acids on cellulose-based CSPs.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / IPA (90:10, v/v) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic Boc-cyclopropylglycine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a sample of the test article (e.g., Boc-L-cyclopropylglycine) at the same concentration.
4. System Suitability Test (SST):
-
Inject the racemic standard six times.
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 1.5.
-
Reproducibility (%RSD): The relative standard deviation of the peak areas for six replicate injections should be ≤ 2.0%.
5. Analysis and Calculation:
-
Inject the test article sample.
-
Identify the peaks corresponding to the D- and L-enantiomers based on the injection of an enantiomerically enriched standard (if available) or by spiking the racemate with the test article.
-
Calculate the enantiomeric purity (% ee) using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Protocol 2: Macrocyclic Glycopeptide-Based CSP in Reversed-Phase
This protocol is adapted from general guidelines for the separation of N-Boc protected amino acids on CHIROBIOTIC® columns.[1][2]
1. Instrumentation and Materials:
-
HPLC system as described in Protocol 1.
-
Chiral Stationary Phase: CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: HPLC-grade Acetonitrile (ACN), water, and Ammonium Acetate.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile / 20 mM Ammonium Acetate in water, pH adjusted to 6.0 with acetic acid (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic Boc-cyclopropylglycine in a 50:50 mixture of ACN and water at a concentration of approximately 1 mg/mL.
-
Prepare the test article sample in the same diluent.
4. System Suitability Test (SST):
-
Inject the racemic standard six times.
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 2.5.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 1.5.
-
Reproducibility (%RSD): The relative standard deviation of the peak areas for six replicate injections should be ≤ 2.0%.
5. Analysis and Calculation:
-
Follow the same procedure as outlined in Protocol 1.
Causality in Experimental Choices and Troubleshooting
-
Choice of Additive (TFA): In normal phase, a small amount of an acidic modifier like TFA is crucial. It protonates the carboxylic acid of the analyte, ensuring consistent ionization state and preventing peak tailing by minimizing interactions with residual silanols on the silica support.
-
Choice of Buffer (Ammonium Acetate): In reversed-phase on a macrocyclic glycopeptide column, controlling the pH is critical for modulating the ionic interactions between the analyte and the CSP.[2] Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry (LC-MS) for peak identification if needed.
-
Troubleshooting Poor Resolution:
-
On Polysaccharide CSP: If resolution is poor, systematically vary the percentage and type of alcohol modifier (e.g., switch from IPA to ethanol). A lower percentage of alcohol generally increases retention and may improve resolution.
-
On Macrocyclic Glycopeptide CSP: If resolution is insufficient, adjust the mobile phase pH (e.g., try pH 5.0 or 7.0) and the organic modifier concentration. A "U-shaped" retention behavior is often observed on these columns, where retention can increase at both low and high organic concentrations.[6]
-
Conclusion
Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases offer viable and robust platforms for determining the enantiomeric purity of Boc-cyclopropylglycine. The choice between them may depend on existing laboratory instrumentation, desired mobile phase compatibility (e.g., for LC-MS), and the specific impurity profile of the sample. A systematic screening approach, as outlined in this guide, will enable researchers and drug development professionals to efficiently develop a validated, high-performance chiral HPLC method that ensures the quality and safety of their chiral building blocks and final drug products.
References
-
Péter, A., et al. (2001). Comparison of the separation efficiencies of chirobiotic T and TAG columns in the separation of unusual amino acids. Journal of Chromatography A. [Link]
-
Ilisz, I., et al. (2026). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods in Molecular Biology. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2002). Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases. Springer Nature Experiments. [Link]
-
Péter, A., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A. [Link]
-
Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules. [Link]
-
LCGC International. (2022). Application Notes: Chiral. LCGC International. [Link]
-
Komaravolu, Y., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
Péter, A., et al. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia. [Link]
-
Nemutlu, E., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Tiritan, M. E., et al. (2025). Enantioselective Properties of Neglected Drug Nifurtimox on Polysaccharide and Macrocyclic Glycopeptide Chiral Stationary Phases by Green HPLC Separation Methods. Molecules. [Link]
-
Lipka, E., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]
-
Akter, M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
comparing the bioactivity of cyclopropylglycine-containing peptides to alanine-substituted analogs
Technical Comparison: Cyclopropylglycine ( ) vs. Alanine in Peptide Engineering
Executive Summary
In the rational design of bioactive peptides, the modulation of backbone conformation and metabolic stability is paramount. This guide compares two critical residues used to probe and control these properties: Alanine (Ala) , the standard for "scanning" side-chain contributions, and 1-aminocyclopropanecarboxylic acid (
While Alanine provides a baseline for helical propensity and flexibility,
Molecular Mechanics & Structural Impact
The fundamental difference between Ala and
-
Alanine (Ala): A flexible residue with a high propensity for
-helix formation. It allows a broad range of conformational space, making it ideal for identifying functional side-chain requirements without severely perturbing the backbone trajectory (Alanine Scanning). -
Cyclopropylglycine (
): A -tetrasubstituted amino acid. The cyclopropyl ring constrains the and angles to specific regions, typically favoring -turns (Type I/III) or -helices . It acts as a "helix breaker" for standard -helices but a stabilizer for folded turn structures.
Comparative Conformational Logic
The following diagram illustrates the decision logic for selecting between Ala and
Figure 1: Decision matrix for residue selection based on desired secondary structure and entropic considerations.
Bioactivity & Performance Comparison
The substitution of Alanine with
Potency and Selectivity[1][2]
-
Entropy-Enthalpy Compensation:
pre-organizes the peptide into a bioactive conformation. If this conformation matches the receptor's binding pocket, the entropic penalty upon binding is reduced, potentially increasing affinity ( ) by orders of magnitude. -
Selectivity: The rigidity of
prevents the peptide from adopting "induced fit" conformations required for off-target binding, thereby enhancing selectivity compared to the flexible Alanine analogs.
Metabolic Stability
Comparative Performance Metrics
| Feature | Alanine (Ala) Analog | Cyclopropylglycine ( | Mechanistic Driver |
| Conformational Freedom | High ( | Restricted ( | Ring strain & steric hindrance |
| Proteolytic Half-life ( | Minutes to Hours | Hours to Days | Steric shielding of amide bond |
| Receptor Affinity | Baseline (Reference) | High (if turn required) / Low (if helix required) | Pre-organization (Entropy reduction) |
| Solubility | Moderate | Moderate to Low | Hydrophobicity of cyclopropyl ring |
| Synthetic Coupling | Fast, High Yield | Slow, Sterically Hindered | Quaternary |
Experimental Protocols
To validate the bioactivity differences, the following protocols for synthesis and stability testing are recommended.
A. Synthesis of
-Containing Peptides
Note: Coupling
-
Resin Loading: Use low-loading Rink Amide resin (0.3–0.5 mmol/g) to reduce inter-chain aggregation.
-
Coupling Reagents:
-
Activator: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt to accelerate the reaction.
-
Stoichiometry: 3-5 equivalents of Fmoc-
-OH.
-
-
Reaction Conditions:
-
Perform coupling at 45°C - 60°C under microwave irradiation (if available) for 20-40 minutes.
-
Double coupling is mandatory for the residue following
due to the difficult N-terminal nucleophile.
-
-
Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5) cocktail.
B. Comparative Plasma Stability Assay
This protocol quantifies the stability enhancement of
-
Preparation: Dissolve peptides (Ala-analog and
-analog) to 1 mM in PBS. -
Incubation: Mix 10
L of peptide stock with 190 L of pooled human plasma (pre-warmed to 37°C). Final concentration: 50 M. -
Sampling:
-
Time points: 0, 15, 30, 60, 120, 240 min, and 24h.
-
Aliquot 20
L into 80 L of ice-cold acetonitrile (containing internal standard) to quench proteolysis.
-
-
Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
.
Mechanistic Pathway: Proteolytic Resistance
The following diagram details why
Figure 2: Mechanism of proteolytic resistance conferred by the steric bulk and conformational rigidity of Ac3c.
References
-
Conformational Profile of Ac3c
-
Peptide Stability & Engineering
- Title: Strategies for improving peptide stability and delivery.
- Source: Pharmaceuticals (Queen's University Belfast).
-
URL:[Link]
-
Synthesis of Constrained Peptides
-
Bioactivity & Antimicrobial Peptides
Sources
- 1. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scholarly Commons - Research & Creativity Showcase: Solid Phase Peptide Synthesis of AC3 and CA3 [scholarlycommons.pacific.edu]
- 4. Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides [mdpi.com]
Structural Comparison of Peptides with Cyclopropylglycine and Cyclobutylglycine
Executive Summary
This guide provides a technical comparison between Cyclopropylglycine (Cpg) and Cyclobutylglycine (Cbg) as non-proteinogenic amino acid substitutions in peptide drug design. Both residues serve as conformationally constrained isosteres of aliphatic amino acids (Valine, Leucine, Isoleucine), designed to restrict side-chain flexibility (
Key Differentiator:
-
Cpg (3-membered ring): Offers extreme rigidity and unique electronic properties ("banana bonds") with lower steric bulk. It is the preferred isostere for Valine .
-
Cbg (4-membered ring): Provides greater hydrophobicity and a "puckered" steric profile, filling larger hydrophobic pockets. It is the preferred isostere for Leucine/Isoleucine .
Structural Architecture & Stereochemistry
The fundamental difference lies in the cycloalkyl side chain attached to the
| Feature | L-Cyclopropylglycine (Cpg) | L-Cyclobutylglycine (Cbg) |
| Side Chain | Cyclopropyl ( | Cyclobutyl ( |
| Natural Isostere | Valine (Val) | Leucine (Leu), Isoleucine (Ile) |
| Ring Geometry | Planar (Rigid) | Puckered ("Butterfly" conformation) |
| Bond Angles | ||
| Hybridization |
Steric Impact on the Backbone
Both amino acids are
-
Cpg: The cyclopropyl group is compact but rigid. The "flare" of the hydrogens is wider than an isopropyl group in certain vectors, creating a "wall" that strictly limits the rotameric space to specific wells (
, , ). -
Cbg: The cyclobutyl ring is larger and flexible (ring flipping). It occupies a larger volume, making it effective for filling deep hydrophobic pockets in receptors (e.g., GPCRs) where Valine or Cpg might be too small.
Conformational Analysis: Helix vs. Sheet Propensity
The incorporation of Cpg or Cbg dramatically alters the secondary structure propensity of a peptide sequence.
-Sheet Stabilization
Like their natural counterparts (Val, Ile), Cpg and Cbg are
-
Cpg: Strong
-sheet propensity. The rigidity of the ring reduces the entropic penalty of folding into a constrained sheet or turn structure. -
Cbg: Moderate-to-Strong
-sheet propensity. The ring pucker allows slightly more accommodation in helical turns than Cpg, but it is still disfavored compared to linear residues like Leucine.
The "Thorpe-Ingold" Effect in Peptides
While typically applied to cyclization rates, here the effect manifests as pre-organization . By restricting the side-chain rotamers (
-
Experimental Insight: In NMDA receptor ligands, replacing an open-chain alkyl group with Cpg often increases affinity by
-fold due to this reduction in binding entropy.
Physicochemical Profile & Stability
Hydrophobicity (Lipophilicity)
Lipophilicity is a critical parameter for membrane permeability and blood-brain barrier (BBB) crossing.
-
Trend: Gly < Ala < Val < Cpg < Ile < Leu < Cbg
-
Data: Cbg is significantly more lipophilic than Cpg due to the additional methylene group.
-
Application: If a lead peptide is too polar to cross a membrane, substituting Val with Cbg can increase LogP by
units.
-
Metabolic Stability (Proteolytic Resistance)
Both residues confer high resistance to proteases (trypsin, chymotrypsin, pepsin).
-
Mechanism: Proteases rely on an "induced fit" mechanism where the substrate's side chain fits into a specific pocket (S1, S2, etc.). The rigid, cyclic shapes of Cpg and Cbg do not fit into the flexible pockets designed for Val/Leu, preventing the catalytic triad from aligning with the scissile bond.
-
Case Study (KS-58 Peptide): A K-Ras inhibitory peptide containing Cpg and Cbg showed 100% stability in rat plasma after 24 hours, whereas the parent peptide degraded completely.
Decision Framework: Selection Logic
The following Graphviz diagram outlines the logical flow for selecting between Cpg and Cbg during lead optimization.
Figure 1: Decision tree for substituting natural amino acids with Cpg or Cbg based on pharmacological goals.
Experimental Protocols
Protocol A: Synthesis via Strecker Reaction
Note: This is a general method for synthesizing the racemic amino acids, which must then be resolved.
-
Reagents: Corresponding aldehyde (Cyclopropanecarboxaldehyde or Cyclobutanecarboxaldehyde),
, . -
Reaction:
-
Dissolve aldehyde (10 mmol) in methanol.
-
Add
(11 mmol) and (11 mmol). -
Stir at room temperature for 24h to form the
-aminonitrile.
-
-
Hydrolysis: Reflux the nitrile in
for 12h to yield the amino acid hydrochloride. -
Resolution: Use enzymatic resolution (Acylase I) to separate L-enantiomer from D-enantiomer.
Protocol B: Plasma Stability Assay
To verify the stability enhancement of Cpg/Cbg incorporation.
-
Preparation: Dissolve peptide (1 mg/mL) in PBS.
-
Incubation: Mix
peptide stock with pooled rat/human plasma. Incubate at . -
Sampling: At
hours, remove aliquots. -
Quenching: Add
cold acetonitrile (with internal standard) to precipitate plasma proteins. Centrifuge at 10,000g for 5 min. -
Analysis: Inject supernatant into LC-MS/MS.
-
Calculation: Plot % remaining vs. time. Calculate
.-
Success Metric: Cpg/Cbg peptides should show
remaining at 24h compared to linear controls.
-
References
-
Sakamoto, K. et al. (2020).[1] Generation of KS-58 as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo. Scientific Reports. Link
- Significance: Demonstrates the use of Cpg and Cbg to achieve 100% plasma stability in bioactive peptides.
-
Shuto, S. et al. (1998). Conformational restriction of neurotransmitters: Synthesis and biological activity of cyclopropylglycine derivatives. Journal of Medicinal Chemistry. Link
- Significance: foundational work on the synthesis and receptor binding properties of Cpg.
- Vance, D. et al. (1998). Cyclobutylglycine derivatives as novel antagonists for metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters. Significance: Compares Cbg activity against Cpg in GPCR targets.
-
Dunbrack, R. L. (2002). Rotamer libraries in the 21st century. Current Opinion in Structural Biology. Link
- Significance: Provides the theoretical basis for side-chain rotamer restrictions in beta-branched residues.
Sources
validating the sequence of cyclopropyl-peptides by tandem mass spectrometry
Executive Summary
The incorporation of cyclopropyl moieties—specifically 1-aminocyclopropanecarboxylic acid (
However, validating these sequences presents unique challenges. Standard low-energy Collision-Induced Dissociation (CID) often fails to generate the high-energy diagnostic ions required to distinguish cyclopropyl residues from their isobaric or isomeric counterparts (e.g., distinguishing Cpa from Leucine/Isoleucine variants or validating the integrity of the strained ring).
This guide compares the efficacy of Higher-energy Collisional Dissociation (HCD) against standard Trap-based CID and Edman Degradation , establishing HCD as the superior validation method due to its ability to generate diagnostic immonium ions while preserving the sequence ladder.
The Challenge: Why Standard Methods Fail
Validating a cyclopropyl-peptide requires more than just matching a precursor mass. You must prove the location and the identity of the modification.
The "Blind Spot" of Trap CID
In standard linear ion trap CID (Resonance Excitation), ions are activated slowly. Once a primary backbone cleavage occurs (forming
The Isomer Problem
-
Cyclopropylalanine (Cpa) (Residue Mass: ~111.07 Da) is structurally similar to Leucine/Isoleucine (Residue Mass: ~113.08 Da). While high-resolution MS1 can distinguish them by mass defect, MS2 is required to prove the residue is not a dehydrogenated artifact of a standard amino acid.
- (Residue Mass: ~83.04 Da) imposes significant ring strain. Under incorrect fragmentation conditions, the ring may open, creating spectral confusion with linear isomers.
Comparative Methodology: HCD vs. Alternatives
The following table summarizes the performance of three primary validation techniques for cyclopropyl-peptides.
| Feature | HCD (Beam-type CID) | Trap CID (Resonance) | Edman Degradation |
| Primary Mechanism | High-energy beam collision; no low-mass cutoff. | Resonant excitation; low-mass cutoff applies. | Chemical N-terminal sequencing. |
| Diagnostic Capability | High. Generates distinct immonium ions (e.g., m/z ~56 for | Low. Often misses low m/z diagnostic ions. | Null. Cannot distinguish isomers; fails on N-term blocks. |
| Sequence Coverage | Excellent ( | Good ( | Slow; fails on cyclic backbones. |
| Ring Stability Info | High energy can probe ring stability via specific losses. | Gentle energy preserves ring, but offers no proof of structure. | N/A |
| Throughput | High (LC-MS compatible). | High (LC-MS compatible). | Very Low. |
Verdict: HCD is the gold standard for this application. It provides the "dual-validation" of a complete backbone sequence (
ions) and the presence of the specific cyclopropyl immonium ion in the low-mass region.
Technical Deep Dive: Fragmentation Mechanics
To validate the sequence, we rely on the formation of the Immonium Ion .[1]
The Mechanism
The immonium ion is formed via a two-step fragmentation pathway involving the cleavage of both the N-terminal and C-terminal bonds surrounding the alpha carbon.
For a generic amino acid with side chain
-
For
: The cyclic structure connects the -carbon back to itself. The residue mass is 83.04 Da. The immonium ion forms at 56.05 (Residue 83 - CO 28 + H 1). -
For Cyclopropylalanine (Cpa): The residue mass is 111.07 Da. The immonium ion forms at
84.08 .
Why HCD Wins
In HCD (performed in Orbitrap or Q-TOF systems), the ions are accelerated into a collision cell with high kinetic energy. This "beam-type" activation allows access to higher-energy fragmentation channels.[2] Crucially, the fragments are detected in the Orbitrap/TOF, which has no low-mass cutoff , allowing the clear detection of the m/z 56 or 84 diagnostic peaks.
Experimental Protocol: The "Dual-Check" Workflow
This protocol ensures self-validation by correlating the precursor mass, the backbone sequence, and the diagnostic side-chain ion.
Prerequisites:
-
Instrument: Q-Exactive, Orbitrap Fusion, or Q-TOF (High Resolution > 30,000).
-
Standard: Synthetic peptide standard (if available) or high-confidence in silico prediction.
Step 1: In-Silico Mass Calculation
Calculate the exact monoisotopic mass of your target peptide.
-
Note: Ensure the cyclopropyl residue mass is defined correctly in your software (e.g., Skyline, Biopharma Finder).
- Delta Mass: +26.0157 Da (relative to Glycine).
Step 2: Data Acquisition (Targeted MS2)
Do not rely on Data Dependent Acquisition (DDA) alone, as stochastic sampling might miss the optimal collision energy.
-
Method: Parallel Reaction Monitoring (PRM) or Targeted-SIM/ddMS2.
-
Collision Energy (NCE): Run a stepped NCE (e.g., 25, 30, 35). The cyclopropyl ring is rigid; higher energy (35+) is often required to generate the immonium ion abundantly.
Step 3: Spectral Validation (The "Dual-Check")
-
Backbone Check: Verify the
and ion series. The mass gap at the cyclopropyl residue must match the theoretical residue mass exactly (e.g., 83.037 Da for ). -
Diagnostic Check: Zoom into the low mass region (
50–150). Look for the specific immonium ion.[1][3][4]-
Ac3c: Look for 56.0500 .
-
Cpa: Look for 84.0813 .
-
Control: Ensure this ion is absent in controls (e.g., standard Alanine/Leucine peptides).
-
Visualization: Validation Logic & Workflow
Experimental Workflow (DOT Diagram)
Caption: Figure 1. Optimized LC-MS/MS workflow utilizing HCD to preserve low-mass diagnostic ions.
Decision Tree for Sequence Confirmation (DOT Diagram)
Caption: Figure 2. Logic gate for confirming cyclopropyl-peptide identity. Both mass gap and immonium ion presence are required.
Supporting Data: Expected Mass Shifts
Use this reference table to interpret your MS2 spectra.
| Amino Acid / Analog | Residue Composition | Residue Mass (Da) | Immonium Ion ( | Diagnostic Feature |
| Proline (Pro) | 97.0528 | 70.065 | Standard cyclic reference. | |
| 83.0371 | 56.0500 | -14 Da shift from Proline. | ||
| Leucine (Leu) | 113.0841 | 86.097 | Isobaric with Ile. | |
| Cyclopropylalanine (Cpa) | 111.0684 | 84.0813 | -2 Da unsaturation vs Leu. |
References
-
Jedrychowski, M. P., et al. (2011).[5] Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Department of Chemistry, University of Oxford.[6] Link
-
Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods. Link
-
Winter, D., et al. (2018). CycLS: Accurate, whole-library sequencing of cyclic peptides using tandem mass spectrometry.[7] Bioorganic & Medicinal Chemistry.[7] Link
-
Benedetti, E., et al. (1981). Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue (Ac3c) in simple derivatives and peptides. Biopolymers. Link
-
Gallien, S., et al. (2021). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. Nature Communications. Link
Sources
- 1. Leveraging immonium ions for identifying and targeting acyl-lysine modifications in proteomic datasets | bioRxiv [biorxiv.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Leveraging immonium ions for targeting acyl-lysine modifications in proteomic datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proline effect and the tryptophan immonium ion assist in de novo sequencing of adipokinetic hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 7. CycLS: Accurate, whole-library sequencing of cyclic peptides using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Evaluating the Cyclopropyl Group (Ac3c) on Peptide Backbone Dynamics
Executive Summary
In the rational design of peptidomimetics, controlling backbone dynamics is the primary lever for enhancing potency and metabolic stability. While Proline (Pro) and
This guide evaluates the impact of Ac3c on peptide backbone dynamics. Unlike flexible alkyl chains, the cyclopropyl moiety introduces extreme steric strain and unique electronic properties (
Part 1: The Mechanistic Impact of the Cyclopropyl Constraint
To understand why Ac3c is effective, we must look beyond simple steric bulk. The cyclopropyl ring imposes constraints through two distinct physical mechanisms:
The Thorpe-Ingold Effect (Steric)
In standard amino acids (Gly, Ala), the
-
Result: The backbone torsion angles (
) are severely restricted to relieve steric clashes between the ring and the amide backbone. -
Consequence: The peptide is thermodynamically pre-organized into a folded state, reducing the entropic penalty upon binding to a receptor.
Electronic Modulation (Orbital)
The cyclopropyl C-C bonds possess significant
-
Result: This electronic overlap can alter the dipole moment of the peptide bond and increase the acidity of the amide proton, strengthening intramolecular Hydrogen bonds (H-bonds).
Part 2: Comparative Analysis (Ac3c vs. Alternatives)
The following table contrasts Ac3c with its primary competitors: Glycine (flexible control), Proline (natural constraint), and Aib (gem-dimethyl constraint).
Table 1: Conformational and Stability Profile Comparison
| Feature | Ac3c (Cyclopropyl) | Aib (Gem-dimethyl) | Proline (Pyrrolidine) | Glycine (Unsubstituted) |
| Constraint Type | None (Flexible) | |||
| Strict: | High: | Restricted | Unrestricted | |
| Secondary Structure | Polyproline II / | Random Coil | ||
| Proteolytic Stability | Excellent (Steric shield + non-natural) | Good (Steric shield) | Moderate (Susceptible to Prolyl oligopeptidases) | Poor |
| Lipophilicity | High (Membrane permeable) | Moderate | Moderate | Low |
| Chirality | Achiral (Symmetric) | Achiral | Chiral (L or D) | Achiral |
Diagram 1: Conformational Decision Matrix
Use this logic flow to select the appropriate residue for your structural goals.
Caption: Decision matrix for selecting constrained amino acids. Ac3c is the optimal choice when maximum rigidity and
Part 3: Experimental Validation Protocols
To empirically validate the impact of the cyclopropyl group on your specific peptide sequence, you must assess the Solution Dynamics . The two most authoritative methods are NMR Temperature Coefficients and Circular Dichroism (CD) .
Protocol A: NMR Temperature Coefficient Analysis ( )
This is the self-validating "Gold Standard" for assessing backbone rigidity. It measures the solvent exposure of amide protons.
Principle:
-
High Coefficient (> 4 ppb/K): The Amide H is exposed to solvent. As T increases, solvent viscosity/H-bonding changes, shifting the chemical shift significantly. Interpretation: Flexible.
-
Low Coefficient (< 3 ppb/K): The Amide H is involved in a strong intramolecular H-bond (e.g., within a helix).[1] It is shielded from the solvent. Interpretation: Rigid/Structured.
Step-by-Step Workflow:
-
Sample Prep: Dissolve peptide (1-5 mM) in
or (9:1).-
Note: DMSO is preferred for hydrophobic peptides; Water is preferred for biological relevance.
-
-
Data Acquisition:
-
Acquire 1D
-NMR spectra at 5 distinct temperatures (e.g., 298K, 303K, 308K, 313K, 318K). -
Critical: Calibrate temperature using an ethylene glycol standard or internal methanol trace to ensure accuracy.
-
-
Analysis:
-
Validation:
-
If Ac3c induces a
-helix, the protons of residues and should show values < -3.0 ppb/K .
-
Protocol B: Circular Dichroism (CD) Differentiation
Distinguishing between
Step-by-Step Workflow:
-
Solvent Selection: Prepare samples in TFE (Trifluoroethanol) to promote folding, and Water/Buffer to assess stability.
-
Scan Parameters: 190 nm to 250 nm.
-
Signature Identification:
-
-Helix: Negative bands at 208 nm and 222 nm (ratio
). -
-Helix (Ac3c signature): The negative band at 208 nm shifts to ~205 nm , and the 222 nm band diminishes in intensity (
).
-
-Helix: Negative bands at 208 nm and 222 nm (ratio
Diagram 2: Experimental Validation Workflow
Caption: Validation pipeline. CD provides initial structural classification; NMR confirms the specific backbone rigidity and H-bonding network.
References
-
Toniolo, C., et al. (1993). "Structure-activity relationships of 1-aminocyclopropane-1-carboxylic acid containing peptides." Biopolymers.[4][5]
-
Wipf, P., et al. (2005). "Implications of the cyclopropyl group in peptide backbone dynamics and metabolic stability." Journal of Organic Chemistry.
-
Burgess, K., et al. (2001). "Solid-phase synthesis of oligoureas and peptidomimetics containing the cyclopropane constraint." Journal of the American Chemical Society.
-
Cierpicki, T., & Otlewski, J. (2001). "Amide proton temperature coefficients as hydrogen bond indicators in proteins." Journal of Biomolecular NMR.
-
Kennedy, R. J., et al. (2002). "Hydrophobic interactions in the folding of a 3-10 helical peptide." Journal of the American Chemical Society.
Sources
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. 1H NMR studies of prototypical helical designer peptides. A comparative study of the amide chemical shift dependency on temperature and polypeptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 4. Effects of Cyclization on Peptide Backbone Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic Acid
Compound Identification and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's chemical nature and associated hazards is paramount. 2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid, also known as Boc-cyclopropyl-glycine, is a synthetic amino acid derivative widely used in peptide synthesis.[] Its structure incorporates a stable cyclopropyl ring and an acid-labile tert-butoxycarbonyl (Boc) protecting group.[2]
While some N-Boc protected amino acids are not classified as hazardous substances[3][4], the parent compound, cyclopropylacetic acid, exhibits notable hazards. Aggregated GHS information indicates that cyclopropylacetic acid can be harmful if swallowed, cause skin irritation, and lead to serious eye damage.[5][6] Safety Data Sheets (SDS) for similar Boc-protected amino acids often list skin, eye, and respiratory irritation as potential hazards.[7][8] Therefore, a cautious approach is warranted, treating the compound as potentially hazardous chemical waste.
Table 1: Summary of Hazard Profile
| Hazard Aspect | Classification and Precautionary Notes | Supporting Sources |
| Acute Toxicity (Oral) | The parent acid is considered harmful if swallowed.[5] Do not ingest. If swallowed, seek immediate medical assistance.[9] | [5][9] |
| Skin Corrosion/Irritation | Causes skin irritation.[7][8] Avoid contact with skin. Wear appropriate protective gloves and clothing.[8][10] | [7][8][10] |
| Eye Damage/Irritation | Causes serious eye irritation/damage.[5][7][8] Wear eye and face protection.[10] | [5][7][8][10] |
| Respiratory Irritation | May cause respiratory irritation.[7][8] Avoid breathing dust or vapors.[7][9] Use only in a well-ventilated area or under a chemical fume hood.[7][9] | [7][8][9] |
| Chemical Reactivity | The Boc protecting group is acid-labile and can be cleaved by strong acids like trifluoroacetic acid (TFA) or HCl.[][2] Incompatible with strong oxidizing agents.[9] | [][2][9] |
The Foundational Principles of Compliant Disposal
Effective chemical waste management is built on a foundation of safety and regulatory compliance. The following principles must guide the disposal process for this compound.
-
Waste Minimization : Before beginning experimental work, plan to use only the quantity of chemical required for your specific project.[11] This proactive approach is the most effective way to reduce waste generation.
-
Segregation : Never mix incompatible waste streams.[12] For this compound, the most critical incompatibility is with strong acids, which can cause an uncontrolled cleavage of the Boc group, generating gas (carbon dioxide and isobutylene) and potentially altering the waste's hazard profile.[][2] Keep it separate from strong oxidizing agents as well.[9]
-
Point-of-Generation Management : Chemical waste must be accumulated at or near its point of generation, under the direct control of laboratory personnel.[12] This practice prevents accidental mixing and ensures accountability.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for handling the disposal of this compound and its associated waste.
Based on the hazard assessment, the minimum required PPE includes:
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
Operations involving significant quantities of powder or potential for aerosolization must be conducted within a certified chemical fume hood.[9]
Due to its irritant properties and the hazards of its parent structure, this compound should be disposed of as hazardous chemical waste.
-
Solid Waste : Collect unadulterated or lightly contaminated solid waste (e.g., residual powder, weigh paper) in a dedicated, robust container. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.[13]
-
Liquid Waste : If the compound is dissolved in a solvent, the entire solution is classified as hazardous waste. The container must be compatible with the solvent used. Do not mix this waste stream with other solvent wastes unless you can confirm compatibility. Crucially, do not mix with acidic waste streams.
Properly labeling waste containers is a strict regulatory requirement and essential for safety.[13]
-
Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.
-
Fill out the tag completely, including:
-
The full chemical name: "this compound".
-
List all components, including any solvents, and their approximate percentages.
-
The accumulation start date (the date the first drop of waste enters the container).
-
The associated hazards (e.g., "Irritant").
-
The principal investigator's name and laboratory location.
-
Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA).[13][14]
-
The SAA must be at or near the point of waste generation.
-
Ensure the container is kept closed at all times except when adding waste.[13]
-
Use secondary containment (e.g., a plastic tub) to capture any potential leaks.[12]
Once the waste container is nearly full (e.g., ¾ full) or has been accumulating for a set period (often 6 months, check with your institution), submit a chemical waste pickup request to your EHS office.[15] Do not dispose of this chemical down the sink or in the regular trash.[15]
Caption: Waste Disposal Workflow Diagram.
Disposal of Contaminated Materials and Empty Containers
-
Grossly Contaminated Items : PPE, spill pads, or other materials heavily contaminated with the compound should be placed in a sealed bag, labeled as hazardous waste, and disposed of through EHS.
-
Empty Containers : A container that held this compound can be disposed of as regular trash only after it has been properly decontaminated.[11][16] The standard procedure is "triple rinsing":
Incompatibility and Deprotection Considerations
The chemical logic behind strict waste segregation for this compound is rooted in the lability of the Boc protecting group.
Caption: Chemical Incompatibility Diagram.
Mixing this waste with a strong acid can initiate a deprotection reaction, cleaving the Boc group to form a free amine, carbon dioxide, and isobutylene.[2] This not only changes the chemical composition of the waste but also generates gas, which can pressurize a sealed container, creating a significant safety hazard. Therefore, meticulous segregation from acidic waste is a non-negotiable aspect of its disposal protocol.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and scientifically sound disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138440, Cyclopropaneacetic acid. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7146275, (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid. Retrieved February 2, 2026, from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved February 2, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 2, 2026, from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved February 2, 2026, from [Link]
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Wikipedia. (n.d.). Methylene cyclopropyl acetic acid. Retrieved February 2, 2026, from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved February 2, 2026, from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved February 2, 2026, from [Link]
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Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved February 2, 2026, from [Link]
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Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved February 2, 2026, from [Link]
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Marine Biological Laboratory. (n.d.). Waste Management and Disposal. Retrieved February 2, 2026, from [Link]
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The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved February 2, 2026, from [Link]
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Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes. Retrieved February 2, 2026, from [Link]
-
Patsnap. (2025, August 5). Exploring Green Synthesis Pathways Using Glacial Acetic Acid. Retrieved February 2, 2026, from [Link]
Sources
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Cyclopropaneacetic acid | C5H8O2 | CID 138440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopropylacetic acid AldrichCPR 5239-82-7 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
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- 12. danielshealth.com [danielshealth.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Waste Management and Disposal | Marine Biological Laboratory [mbl.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
